L-ISOLEUCINE (13C6; 15N)
Description
Properties
Molecular Weight |
138.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Understanding stable isotope labeling with L-ISOLEUCINE (13C6; 15N).
Precision Isotope Labeling: A Technical Guide to L-Isoleucine ( ; )
Executive Summary
L-Isoleucine (
This guide details the physicochemical properties, experimental protocols, and mechanistic considerations necessary for high-fidelity data acquisition.
Part 1: Physicochemical Profile & Mass Spectrometry Logic
Understanding the exact isotopic composition is prerequisite for calculating mass shifts and coupling constants.
Fundamental Properties
| Property | Specification | Technical Note |
| Chemical Formula | Uniform labeling (U- | |
| Molecular Weight | ~138.17 Da | +7 Da shift vs. Unlabeled (~131.17 Da) |
| Monoisotopic Mass (Residue) | ~120.15 Da | Mass within a peptide chain (loss of |
| Isotopic Purity | High purity prevents "satellite" peaks in MS and NMR | |
| Solubility | Water, 1M HCl | Hydrophobic nature requires thorough mixing in media |
The "Isobaric" Challenge in Mass Spectrometry
Isoleucine (Ile) and Leucine (Leu) are isomers with identical molecular weights.[4] In standard MS1 scans, they are indistinguishable.
-
The Solution: L-Isoleucine (
; ) provides a unique mass tag.[1] However, if Leucine is also present, differentiation often requires MS/MS fragmentation to observe side-chain specific ions (w-ions). -
WILD Technique: The "W-ion Isoleucine Leucine Determination" method utilizes high-energy fragmentation to generate w-ions, which retain the side chain and allow differentiation based on the specific mass shift of the labeled Isoleucine side chain versus an unlabeled or differentially labeled Leucine.
Part 2: Applications in Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) typically uses Lysine and Arginine because Trypsin cleaves at these residues, ensuring every peptide has a label. However, Isoleucine labeling is critical when:
-
Non-Tryptic Digestion: Using Chymotrypsin or Elastase, which cleave at hydrophobic residues.
-
Turnover Studies: Tracking the synthesis of hydrophobic transmembrane domains where Ile is abundant.
-
Isobaric Verification: Confirming sequence assignments in de novo sequencing.
Experimental Protocol: SILAC Adaptation
Objective: Complete replacement of natural Isoleucine with L-Isoleucine (
Reagents:
-
SILAC-specific Media (deficient in Ile, Lys, Arg).
-
Dialyzed Fetal Bovine Serum (dFBS) (removes endogenous amino acids).
-
L-Isoleucine (
; ).[1][2][3][6][7][8][9]
Step-by-Step Methodology:
-
Media Preparation: Reconstitute SILAC media. Add L-Isoleucine (
; ) to a final concentration of 50 mg/L (or match the specific cell line's standard formulation). Crucial: Add "Light" Lysine and Arginine to prevent auxotrophic stress unless triple-labeling. -
Adaptation Phase: Thaw cells directly into the labeled media. Do not mix with standard media.
-
Passaging: Culture cells for at least 5-6 cell doublings . This ensures >97% incorporation.[1][3][6][7]
-
Calculation: Incorporation
, where is the number of divisions.
-
-
QC Check: Lyse a small aliquot, digest, and run LC-MS. Check the ratio of Heavy vs. Light peptides. If Light peaks are visible (>5%), continue passaging.
-
Experiment: Once fully labeled, mix "Heavy" cells with "Light" (control) cells 1:1 and proceed to treatment/lysis.
Visualization: SILAC Workflow
Caption: Workflow for incorporating L-Isoleucine (
Part 3: Applications in Structural Biology (NMR)[5]
In Nuclear Magnetic Resonance (NMR), L-Isoleucine (
The "Methyl-TROSY" Context
While uniform labeling allows for backbone assignment (
-
Standard Uniform Labeling: Useful for solid-state NMR and small proteins.
-
Advanced Application: For high molecular weight proteins (>30 kDa), researchers often use specific precursors (like
-ketobutyrate) to label only the methyl groups in a deuterated background. However, Uniformly labeled ( ; ) Isoleucine is the standard for assigning the full spin system ( ) in smaller proteins or solid-state samples where spin diffusion is required to trace the side chain.
Metabolic Scrambling in E. coli
When expressing proteins in E. coli using minimal media (M9), adding L-Isoleucine (
-
The Pathway: Isoleucine can be transaminated to
-keto- -methylvalerate. While E. coli generally synthesizes Ile from Thr, adding exogenous Ile suppresses biosynthesis. However, if the cell is starved or stressed, catabolism can redistribute the label into the Acetyl-CoA pool, labeling other amino acids (Leucine, Valine) non-specifically. -
Prevention:
-
Use auxotrophic strains (Ile-).
-
Maintain excess Isoleucine in the media to prevent catabolism.
-
Limit induction times to minimize metabolic recycling.
-
Visualization: NMR Resonance Assignment Logic
Caption: Logic flow for assigning Isoleucine resonances. The
Part 4: Data Analysis & Interpretation[11]
Calculating Mass Shifts
When analyzing peptide data, the mass shift depends on the number of Isoleucine residues in the peptide sequence.
| # Ile Residues | Mass Shift ( | Formula |
| 1 | +7.017 Da | |
| 2 | +14.034 Da | |
| 3 | +21.051 Da |
Note:
Troubleshooting Common Issues
-
Incomplete Labeling: If mass spectra show a "doublet" distribution (light and heavy), the adaptation phase was too short.
-
Arginine-to-Proline Conversion: While common in Arg-labeling, Isoleucine is generally stable in mammalian cells. However, in E. coli, check for label appearing in Leucine (via keto-acid exchange).
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. rapidnovor.com [rapidnovor.com]
- 6. isotope.com [isotope.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Cambridge Isotope Laboratories L-ISOLEUCINE (13C6, 99%; 15N, 99%), 0.1 | Fisher Scientific [fishersci.com]
- 9. L-异亮氨酸-13C6,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]
Technical Guide: L-Isoleucine (13C6; 15N) in Cellular Metabolism & Drug Development
This guide serves as a technical whitepaper for researchers and drug development professionals utilizing L-Isoleucine (13C6; 15N) —a dual-labeled stable isotope tracer. It details the mechanistic tracking of carbon and nitrogen fates, experimental workflows for metabolic flux analysis (MFA) and proteomics, and data interpretation strategies.
Executive Summary
L-Isoleucine (13C6; 15N) is a high-fidelity stable isotope tracer used to decouple complex metabolic networks. Unlike single-element tracers (e.g., 13C-Glucose), this dual-labeled amino acid allows simultaneous interrogation of carbon flux (bioenergetics, anaplerosis) and nitrogen flux (transamination, protein turnover).
In drug development, it is a critical tool for validating targets in oncology (e.g., LAT1 transporters, BCKDH kinase inhibitors) and metabolic diseases (e.g., insulin resistance, where BCAA clearance is impaired). This guide provides the structural logic, experimental protocols, and analytical frameworks required to deploy this tracer effectively.
Tracer Characteristics & Metabolic Fate[1][2][3][4][5]
Chemical Identity
-
Isotopic Purity: Typically >98% atom % 13C and 15N.
-
Mass Shift: +7 Da (M+7) relative to the monoisotopic unlabeled species (131.17 Da).
-
Structure: All six carbon atoms are 13C; the alpha-amino nitrogen is 15N.[2]
Metabolic Mapping: The "Split" Fate
Upon cellular entry, L-Isoleucine (13C6; 15N) undergoes a divergent metabolic fate. The nitrogen label is rapidly stripped via transamination, while the carbon skeleton is oxidized and cleaved.
-
Nitrogen Fate (15N):
-
Mechanism: Transamination by Branched-Chain Aminotransferase (BCAT).[3]
-
Destination: The 15N is transferred to
-Ketoglutarate to form Glutamate-15N . This allows researchers to measure the rate of nitrogen exchange and de novo amino acid synthesis.
-
-
Carbon Fate (13C6):
-
Mechanism: The resulting
-keto acid ( -keto- -methylvalerate) undergoes oxidative decarboxylation by the BCKDH complex. -
The Split: The 6-carbon skeleton loses one carbon as
. The remaining 5-carbon chain is eventually cleaved into:-
Propionyl-CoA (13C3): Enters the TCA cycle via Succinyl-CoA (Anaplerosis).
-
Acetyl-CoA (13C2): Enters the TCA cycle via Citrate Synthase (Oxidation).[4]
-
-
Pathway Visualization
The following diagram illustrates the divergent pathways of the 13C and 15N labels.
Caption: Divergent metabolic fate of L-Isoleucine (13C6; 15N). The 15N label enters the Glutamate pool, while the 13C skeleton splits into anaplerotic (Propionyl-CoA) and oxidative (Acetyl-CoA) fluxes.
Core Applications
Metabolic Flux Analysis (MFA)
Researchers use this tracer to quantify Branched-Chain Amino Acid (BCAA) catabolism .
-
Why use it? To distinguish mitochondrial defects. If 13C appears in KMV but not in TCA intermediates, the blockade is likely at the BCKDH step (common in Maple Syrup Urine Disease or specific cancer phenotypes).
-
Readout: Mass Isotopomer Distribution (MID) of TCA intermediates (Citrate, Malate, Fumarate).
-
M+2 Citrate: Indicates entry via Acetyl-CoA.[5]
-
M+3 Malate/Fumarate: Indicates entry via Propionyl-CoA
Succinyl-CoA.
-
Protein Turnover & Synthesis
While Lysine/Arginine are standard for SILAC, L-Isoleucine (13C6; 15N) is essential for measuring the turnover of isoleucine-rich proteins or checking for re-incorporation errors .
-
Pulse-Chase Experiments: Cells are "pulsed" with the labeled isoleucine. The rate of 15N/13C incorporation into the proteome (measured via LC-MS/MS of digested peptides) calculates the fractional synthesis rate (FSR).
Experimental Protocol: LC-MS Based Tracing
This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549) but can be adapted for tissue slices.
Phase 1: Cell Culture & Labeling
-
Media Preparation: Prepare BCAA-free DMEM. Supplement with dialyzed FBS (to remove endogenous amino acids).
-
Tracer Addition: Add L-Isoleucine (13C6; 15N) to a final concentration of 0.8 mM (physiologic) or matching the standard formulation.
-
Equilibration:
-
For Flux Analysis: Culture for 2–24 hours (steady-state).
-
For Kinetic Flux: Harvest at short intervals (0, 15, 30, 60, 120 min).
-
Phase 2: Metabolite Extraction (Quenching)
Critical Step: Metabolism must be stopped instantly to preserve the isotopic footprint.
-
Wash: Rapidly wash cells 2x with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing phosphate metabolites, though saline is safer for MS compatibility.
-
Quench: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the dish. Incubate at -80°C for 15 mins.
-
Scrape & Centrifuge: Scrape cells, transfer to tubes, and centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Collect for Metabolomics (MFA).
-
Pellet: Save for Protein/DNA normalization or Proteomics analysis.
Phase 3: LC-MS/MS Acquisition
-
Platform: Q-Exactive or Triple Quadrupole MS coupled to HILIC Chromatography.
-
Column: ZIC-pHILIC (Merck) or Amide columns are ideal for polar metabolites (Amino acids, TCA intermediates).
-
Polarity:
-
Positive Mode: Detection of Amino Acids (Isoleucine M+7, Glutamate M+1).
-
Negative Mode: Detection of TCA intermediates (Citrate M+2, Succinate M+3).
-
Data Interpretation & Quantitative Analysis
Data is typically visualized as Mass Isotopomer Distributions (MIDs) . The table below guides the interpretation of mass shifts.
| Metabolite | Observed Mass Shift | Biological Interpretation |
| Isoleucine | M+7 (13C6, 15N1) | Intact tracer (unmetabolized). |
| Glutamate | M+1 (15N1) | Nitrogen flux: Tracer transaminated to |
| Citrate | M+2 (13C2) | Carbon flux: Acetyl-CoA (from Ile) entered TCA.[4][5] |
| Succinate | M+3 (13C3) | Anaplerosis: Propionyl-CoA (from Ile) entered TCA. |
| Lactate | M+0 | No labeling (Ile carbons do not reverse to glycolysis). |
Calculation of Fractional Contribution
To quantify the reliance of the cell on Isoleucine for TCA anaplerosis:
-
Where
is the abundance of isotopomer , and is the number of carbons.
Case Study: Drug Development in Insulin Resistance
Context: Elevated plasma BCAAs are a strong predictor of Type 2 Diabetes. The blockage often lies in the suppression of the BCKDH enzyme complex in adipose tissue.
Experimental Design:
-
Model: Adipocytes treated with a BCKDH Kinase inhibitor (drug candidate) vs. Vehicle.
-
Tracer: L-Isoleucine (13C6; 15N).
-
Outcome:
References
-
Neinast, M., et al. (2019). "Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids." Cell Metabolism.
-
Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C Metabolic Flux Analysis Studies: A Review and Recommendations." Metabolic Engineering.
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). "Metabolomics and Isotope Tracing." Cell.
-
Thermo Fisher Scientific. "SILAC Metabolic Labeling Systems & Amino Acids."[6] Technical Guide.
-
BOC Sciences. "How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide." Whitepaper.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Isoleucine-13C6,15N_TargetMol [targetmol.com]
- 3. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
L-ISOLEUCINE (13C6; 15N) and its function in amino acid metabolism studies.
Technical Guide: L-ISOLEUCINE (
Executive Summary
L-Isoleucine (
Unlike single-element tracers, the dual-labeling pattern of L-Isoleucine (
Technical Specifications
| Property | Specification |
| Compound Name | L-Isoleucine ( |
| Chemical Formula | |
| Molecular Weight | 138.17 g/mol (approx. +7 Da shift from unlabeled) |
| Isotopic Enrichment | |
| Solubility | Water (soluble), Methanol (slightly soluble) |
| Stereochemistry | L-isomer (2S,3S) |
| Primary Application | Metabolic Flux Analysis (MFA), SILAC, Biomarker Quantification |
Mechanistic Role in Metabolism
The utility of L-Isoleucine (
The "Split Fate" Mechanism
Upon cellular entry, the tracer undergoes a series of enzymatic transformations that split its carbon backbone, sending signals to two distinct metabolic nodes:
-
Acetyl-CoA (
): Enters the TCA cycle for oxidation (Ketogenic). -
Propionyl-CoA (
): Converted to Succinyl-CoA, entering the TCA cycle as an anaplerotic substrate (Glucogenic). -
Glutamate (
): The nitrogen is transferred to -ketoglutarate via Branched-Chain Aminotransferase (BCAT), labeling the glutamate pool.
This "Split Fate" allows researchers to measure the ratio of oxidative vs. anaplerotic flux, a key metric in mitochondrial dysfunction studies.
Pathway Visualization
Figure 1: Catabolic fate of L-Isoleucine (
Experimental Protocol: BCAA Flux Analysis via LC-MS/MS
This protocol details the quantification of intracellular flux using L-Isoleucine (
Reagents & Materials
-
Tracer Medium: DMEM deficient in Isoleucine, supplemented with 0.8 mM L-Isoleucine (
; ) and 10% dialyzed FBS. -
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Internal Standards: Norvaline (optional for retention time locking).
Step-by-Step Workflow
Step 1: Steady-State Labeling
-
Seed cells (e.g., C2C12 myotubes or HepG2) in 6-well plates.
-
Wash cells 2x with PBS.
-
Replace media with Tracer Medium .
-
Incubate for 24 hours to achieve isotopic steady state (enrichment plateau).
Step 2: Metabolite Extraction
-
Rapidly aspirate media and wash cells with ice-cold saline.
-
Add 1 mL Quenching Solution directly to the plate.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a new glass vial. Evaporate to dryness under nitrogen stream.
-
Reconstitute in 100
L 50% Acetonitrile/Water.
Step 3: LC-MS/MS Acquisition (HILIC Mode)
-
Column: Amide HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5
m. -
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 85% B to 40% B over 12 mins.
-
MS Detection: Triple Quadrupole in MRM mode or High-Res Orbitrap (Full Scan).
Step 4: Target Transitions (MRM)
-
L-Isoleucine (M+0): 132.1
86.1 -
L-Isoleucine (
; ): 139.1 92.1 (Shift: +7 Da parent, +6 Da fragment) -
Glutamate (M+0): 148.1
84.1 -
Glutamate (
): 149.1 85.1 (Shift: +1 Da)
Data Interpretation: Mass Isotopomer Distribution (MID)
Correct interpretation requires correcting for natural abundance and calculating the Mass Isotopomer Distribution (MID) vector.
Calculating Fractional Contribution
For a metabolite
Where:
-
= Intensity of isotopomer
. - = Number of labeled atoms possible.
Biological Inference
| Observation | Biological Interpretation |
| High | High BCAT activity; active transamination. |
| High | Flux entering via Acetyl-CoA (Oxidative). |
| High | Flux entering via Succinyl-CoA (Anaplerotic). |
| Accumulation of | Blockage at BCKDH step (indicative of MSUD-like phenotype or kinase inhibition). |
Application in Quantitative Proteomics (SILAC)
While MFA tracks the metabolic fate, L-Isoleucine (
-
Logic: By replacing natural isoleucine with the heavy isotopologue, newly synthesized proteins incorporate the label.
-
Advantage: Isoleucine is essential; therefore, 100% incorporation is theoretically achievable.
-
Limitation: Unlike Lysine/Arginine (tryptic peptides), Isoleucine is not a specific cleavage site for Trypsin. This results in "heavy" peptides only where Isoleucine naturally occurs in the sequence.
-
Use Case: It is often used in "Pulse-SILAC" experiments to measure the synthesis rate of Isoleucine-rich proteins (e.g., hemoglobin, specific transporters) or when multi-plexing with Lys/Arg is required for hyper-dimensional data.
References
-
Crown, S. B., et al. (2015). "Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes." PLOS ONE. Link
-
Nehls, C., et al. (2023).[1] "One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology. Link
-
Thermo Fisher Scientific. "SILAC Metabolic Labeling Systems."[2] Thermo Fisher Technical Guide. Link
-
Cambridge Isotope Laboratories. "Metabolic Flux Analysis using Stable Isotope Tracers." CIL Application Notes. Link
-
Creative Proteomics. "Branched-Chain Amino Acid Metabolism: Pathways & Regulation." Metabolomics Service Guide. Link
Sources
Methodological & Application
Step-by-step guide for metabolic flux analysis with L-ISOLEUCINE (13C6; 15N).
A Step-by-Step Guide to Metabolic Flux Analysis Using L-Isoleucine (¹³C₆; ¹⁵N) for Simultaneous Carbon and Nitrogen Tracing
Abstract
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system, providing a functional readout of the cellular state.[1] Stable isotope tracers are central to MFA, enabling the empirical measurement of in vivo pathway activities.[2][3] This guide provides a detailed methodology for conducting MFA using the dual-labeled amino acid L-Isoleucine (¹³C₆; ¹⁵N). This specific tracer offers the distinct advantage of simultaneously tracking the fate of both carbon and nitrogen atoms, delivering a more comprehensive view of cellular metabolism.[4] We will detail the entire workflow, from the foundational principles and experimental design to step-by-step protocols for cell culture, metabolite extraction, and data acquisition by mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced metabolic analysis to understand disease states, identify therapeutic targets, and elucidate drug mechanisms of action.
Scientific Principles: The "Why" Behind the "How"
What is Metabolic Flux Analysis?
Metabolic flux analysis (MFA) is an experimental technique used to examine the rates of production and consumption of metabolites in a biological system.[5] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA quantifies the dynamic flow of molecules through the intricate web of metabolic pathways.[6] These quantified rates, or "fluxes," are a direct measure of pathway engagement and provide critical insights into how cells allocate resources to fuel processes like growth, proliferation, and response to stimuli.
The Role of Stable Isotope Tracers
At the heart of MFA is the use of substrates labeled with stable (non-radioactive) isotopes, most commonly Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[7] Cells are cultured in a medium where a standard nutrient, like glucose or an amino acid, is replaced with its isotope-labeled counterpart.[8] As cells metabolize this "tracer," the heavy isotopes are incorporated into a wide array of downstream metabolites. By measuring the distribution of these heavy isotopes in the products, we can deduce the metabolic pathways that were active.[2][9] This approach is fundamental because reaction rates themselves are not directly detectable; instead, they are inferred from the propagation of the isotopic label through the network.[2]
Why L-Isoleucine (¹³C₆; ¹⁵N)? The Power of a Dual Tracer
L-Isoleucine is an essential branched-chain amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[10] Its unique catabolic pathway and the availability of a fully labeled ¹³C₆, ¹⁵N version make it an exceptionally informative tracer.[11][12]
-
Carbon Skeleton Fate: Upon entering the cell, isoleucine's six-carbon skeleton is catabolized. The first step is transamination, followed by a series of reactions that ultimately cleave the skeleton into acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit).[13][14] Acetyl-CoA directly enters the TCA cycle, a central hub of cellular energy metabolism. Propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, making isoleucine both a ketogenic and glucogenic amino acid.[13] Tracing the ¹³C atoms reveals the contribution of isoleucine to the TCA cycle, anaplerosis, and potentially fatty acid synthesis.
-
Nitrogen Fate: The initial transamination step involves the transfer of isoleucine's amino group (containing the ¹⁵N label) to α-ketoglutarate, forming glutamate.[14] This ¹⁵N-labeled glutamate can then serve as a nitrogen donor for the synthesis of other non-essential amino acids (e.g., glutamine, proline, aspartate) and nucleotides.[15][16] Therefore, the ¹⁵N label allows for the simultaneous quantification of nitrogen flux and amino acid biosynthesis.[4][17]
Using a single dual-labeled compound to probe both central carbon metabolism and nitrogen metabolism provides a rich, multi-dimensional dataset that would otherwise require separate experiments.[4]
Core Analytical Technique: Mass Spectrometry
Mass spectrometry (MS) is the instrumental cornerstone of MFA.[18][19] A mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules.[20] Because isotopes have different masses (e.g., ¹³C is heavier than ¹²C), MS can distinguish between an unlabeled metabolite and its labeled counterparts, which are known as mass isotopologues.[21][22] For example, an unlabeled metabolite will appear as the M+0 peak, while a version containing one ¹³C atom will be M+1, two ¹³C atoms will be M+2, and so on. The relative abundance of these different mass isotopologues in a given metabolite provides the raw data for flux calculation.[23]
Experimental Design and Workflow
A successful MFA experiment hinges on careful planning. The overall process can be broken down into six key stages.
Caption: General workflow for a ¹³C-¹⁵N Metabolic Flux Analysis experiment.
Designing the Labeling Experiment
The causality behind a robust experimental design is to ensure that the observed labeling patterns are a true representation of the metabolic state of interest.
-
Isotopic Steady State: The duration of labeling is critical. The goal is to reach an "isotopic steady state," where the isotopic enrichment of intracellular metabolites is no longer changing over time.[7] This indicates that the labeling patterns reflect the underlying reaction rates. For mammalian cells, this typically requires a culture period of 24-48 hours, or at least two to three cell doubling times.
-
Tracer Concentration: The labeled L-Isoleucine (¹³C₆; ¹⁵N) should replace the unlabeled isoleucine in a custom-formulated culture medium. The concentration should be physiological and not perturb the cells' normal metabolism.
-
Essential Controls: A self-validating experiment requires proper controls:
-
Unlabeled Control: Cells grown in standard medium with unlabeled isoleucine. This is essential for correcting for the natural abundance of heavy isotopes.
-
Time-Course Sampling (Optional but Recommended): Harvesting cells at several time points (e.g., 0, 8, 16, 24 hours) can confirm the attainment of isotopic steady state.
-
Detailed Experimental Protocols
Disclaimer: These protocols are generalized for adherent mammalian cells. Optimization for specific cell lines or suspension cultures may be required.
Materials and Reagents
| Reagent/Material | Recommended Source/Grade |
| Adherent cell line of interest | ATCC or equivalent |
| Standard cell culture medium (e.g., DMEM) | Gibco, Corning |
| Isoleucine-free custom medium | Custom formulation from Gibco, Cellvento |
| L-Isoleucine (¹³C₆, 99%; ¹⁵N, 99%) | Cambridge Isotope Laboratories, Sigma-Aldrich[10][12] |
| Fetal Bovine Serum (FBS), dialyzed | Recommended to minimize unlabeled amino acids |
| 6-well or 10-cm cell culture plates | Falcon, Corning |
| Ice-cold 0.9% NaCl solution (LC-MS grade water)[24] | Sterile filtered |
| Ice-cold 80% Methanol (LC-MS grade)[25] | Fisher Scientific, Optima grade |
| Liquid Nitrogen | Local supplier |
| Cell scraper | Sarstedt, Corning |
| Microcentrifuge tubes (1.5 mL) | Eppendorf, Axygen |
| Centrifugal vacuum concentrator (e.g., SpeedVac) | Thermo Scientific |
Protocol 1: Cell Culture and Isotope Labeling
Causality: The objective is to replace the natural isoleucine pool with the labeled tracer to achieve a high degree of isotopic enrichment in the cellular metabolites.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. We recommend preparing at least 3-4 biological replicates per condition.
-
Cell Adherence: Allow cells to adhere and grow in their standard complete medium for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Media Switch: Prepare the labeling medium by supplementing the isoleucine-free base medium with L-Isoleucine (¹³C₆; ¹⁵N) to a final physiological concentration (e.g., 0.8 mM for DMEM). Also add dialyzed FBS and other necessary components (e.g., glutamine, glucose).
-
Labeling Initiation: Aspirate the standard medium from the cells. Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled medium. Immediately add the pre-warmed labeling medium to each well.
-
Incubation: Return the plates to the incubator and culture for the predetermined duration to achieve isotopic steady state (e.g., 24-48 hours).
Protocol 2: Metabolite Quenching and Extraction
Causality: This is the most critical phase. Metabolism must be halted instantaneously ("quenched") to prevent changes in metabolite levels during sample handling.[26] The extraction must efficiently lyse cells and solubilize metabolites while precipitating proteins and lipids.
-
Preparation: Place culture plates on ice. Prepare a dry ice/ethanol bath and pre-chill the 80% methanol extraction solvent in it.
-
Quenching: Working quickly, remove one plate from the incubator at a time. Aspirate the labeling medium.
-
Washing: Immediately wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely. This step must be performed rapidly (<10 seconds) to minimize metabolite leakage from the cells. Do not use PBS , as its phosphate salts can interfere with MS analysis.[24]
-
Metabolism Arrest: Add 1 mL of the pre-chilled 80% methanol directly to the cell monolayer. Alternatively, for the fastest quenching, snap-freeze the cell layer by adding liquid nitrogen directly to the plate for 30-60 seconds before adding the cold methanol.[27]
-
Cell Lysis and Extraction: Place the plate on the dry ice/ethanol bath for 5-10 minutes to ensure complete cell lysis and protein precipitation.
-
Harvesting: Using a cell scraper, scrape the frozen cell lysate into the methanol. Pipette the entire cell suspension/lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the tubes at maximum speed (>16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, labeled microcentrifuge tube. Be cautious not to disturb the pellet.
-
Storage: Store the metabolite extracts at -80°C until ready for LC-MS analysis.[27]
Protocol 3: Sample Preparation for LC-MS/MS
-
Drying: Dry the metabolite extracts completely using a centrifugal vacuum concentrator. Avoid excessive heat to prevent metabolite degradation. A drying step can sometimes lead to variability, so it must be done consistently for all samples.[28]
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an MS-compatible solvent. A common choice is a mixture of acetonitrile and water (e.g., 50:50 v/v) that is compatible with the initial LC mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any remaining insoluble debris.
-
Transfer: Transfer the final clear supernatant to LC-MS autosampler vials for analysis.
Data Acquisition and Analysis
LC-MS/MS Analysis
Liquid Chromatography (LC) is used to separate the complex mixture of metabolites before they enter the mass spectrometer. For polar metabolites like amino acids and TCA cycle intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.
-
LC Separation: Use a HILIC column with a gradient of acetonitrile and aqueous ammonium acetate or formate.
-
MS Acquisition: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode to capture the MIDs of all detectable metabolites. A typical mass range would be 70-1000 m/z. Both positive and negative ionization modes should be used in separate runs to achieve broader metabolite coverage.
Data Processing: From Raw Spectra to Fluxes
-
Peak Integration and MID Determination: The raw LC-MS data is processed using specialized software (e.g., Agilent MassHunter VistaFlux, Waters Symphony, or open-source tools like El-Maven).[29][30] The software identifies metabolite peaks based on accurate mass and retention time and integrates the area under the curve for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O) that exist in all molecules. This is a critical mathematical correction to isolate the enrichment that comes solely from the tracer.[19]
-
Flux Modeling: The corrected MIDs are the final input for MFA software packages like INCA or METRAN.[31][32] These programs use a metabolic network model and complex algorithms to estimate the intracellular fluxes that best reproduce the experimentally measured MIDs.
Data Visualization and Interpretation
The output of an MFA is a flux map, which can be visualized to show the flow of carbon and nitrogen through the metabolic network.
Caption: Simplified catabolic fate of L-Isoleucine (¹³C₆, ¹⁵N) tracer.
The following table shows an example of corrected fractional enrichment data for key metabolites after labeling cells with ¹³C₆, ¹⁵N-Isoleucine.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | Interpretation |
| Isoleucine | 2.1 | 0.5 | 0.2 | 0.3 | 0.4 | 1.5 | 95.0 | High intracellular enrichment of the tracer. |
| Glutamate (¹⁵N) | 55.2 | 44.8 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | Significant nitrogen flux from Isoleucine into the Glutamate pool. |
| Succinate (¹³C) | 70.3 | 5.1 | 10.5 | 14.1 | 0.0 | 0.0 | 0.0 | Carbon from Isoleucine enters the TCA cycle via Propionyl-CoA. |
| Citrate (¹³C) | 65.8 | 8.9 | 25.3 | 0.0 | 0.0 | 0.0 | 0.0 | Carbon from Isoleucine enters the TCA cycle via Acetyl-CoA. |
Applications in Research and Drug Development
This advanced MFA methodology provides critical insights across various research fields:
-
Oncology: Cancer cells exhibit rewired metabolism. Tracing isoleucine can reveal dependencies on specific amino acids for proliferation and anaplerosis, uncovering potential therapeutic targets.[17][33]
-
Drug Discovery: By performing MFA in the presence and absence of a compound, researchers can directly observe the drug's impact on metabolic pathways, providing a quantitative understanding of its mechanism of action.[34]
-
Bioprocess Engineering: MFA is used to identify metabolic bottlenecks in microbial or mammalian cell factories, guiding genetic engineering strategies to enhance the production of biopharmaceuticals or other valuable compounds.[7]
References
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
-
Wittmann, C. (2007). Metabolic flux analysis using mass spectrometry. Advances in Biochemical Engineering/Biotechnology, 108, 59-91. [Link]
-
Wikipedia. (2023). Metabolic flux analysis. Retrieved from [Link]
-
Wiechert, W., & Nöh, K. (2013). 13C-based metabolic flux analysis. Methods in Molecular Biology, 985, 129-159. [Link]
-
Beste, D. J. V., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(1), e11223. [Link]
-
Metallo, C. M., & Vander Heiden, M. G. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Reviews Cancer, 18(11), 668-681. [Link]
-
Elango, R., et al. (2022). Tracing metabolic flux to assess optimal dietary protein and amino acid consumption. Current Opinion in Clinical Nutrition and Metabolic Care, 25(5), 335-343. [Link]
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
-
MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Metabolism, 27(4), 743-757. [Link]
-
Otten, R., et al. (2023). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Amino Acids, 55(3), 423-430. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. [Link]
-
Vinyard, D. J., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. Photosynthesis Research, 120(1-2), 179-190. [Link]
-
Wiechert, W. (2001). Mass spectrometry for metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]
-
Garaude, J., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 89. [Link]
-
Wikipedia. (2023). Isoleucine. Retrieved from [Link]
-
University of California, Davis. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. Retrieved from [Link]
-
Kumar, A., et al. (2016). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Visualized Experiments, (113), 54201. [Link]
-
MFA Suite. (n.d.). MFA Suite™. Retrieved from [Link]
-
Khan Academy. (n.d.). Isotopes and mass spectrometry. Retrieved from [Link]
-
Rodrigues, J. V., & Shakhnovich, E. I. (2019). Metabolite extraction and LC-MS analysis of metabolic changes in Escherichia coli strains upon evolution. Bio-protocol, 9(16), e3343. [Link]
-
Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. [Link]
-
Fimognari, N., et al. (2020). Compound-specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8646. [Link]
-
Conrad, R. S., & Sokatch, J. R. (1978). d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. Journal of Bacteriology, 135(3), 939-946. [Link]
-
Santoro, J. C., et al. (2023). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. Journal of Pharmacology and Experimental Therapeutics, 385(2), 119-130. [Link]
-
Guedes, J. P., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(48), 31221-31241. [Link]
-
D'Amico, F., et al. (2022). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. Metabolites, 12(5), 384. [Link]
-
Fluxer. (n.d.). Fluxer: Home. Retrieved from [Link]
-
University of Würzburg Biocenter. (2016). Guidelines for LC – MS Samples. Retrieved from [Link]
-
University of Wisconsin Pressbooks. (n.d.). Isotopes, Atomic Mass, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of isoleucine, leucine, and valine from glucose. Retrieved from [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]
-
Allery Chemistry. (2024, March 24). Isotopes in Mass Spectrometry (A level chemistry) [Video]. YouTube. [Link]
-
GeneGlobe. (n.d.). Isoleucine Degradation I. Retrieved from [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent MassHunter VistaFlux Software: Track Metabolic Flux. Retrieved from [Link]
-
protocols.io. (2024). Extraction Protocol for untargeted LC-MS/MS - Milk. Retrieved from [Link]
-
University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Retrieved from [Link]
Sources
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology | Springer Nature Link [link.springer.com]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. isotope.com [isotope.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 13. Isoleucine - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 23. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rockefeller.edu [rockefeller.edu]
- 25. Metabolite extraction and LC-MS analysis [bio-protocol.org]
- 26. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 27. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 28. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
- 30. waters.com [waters.com]
- 31. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 32. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 33. isotope.com [isotope.com]
- 34. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation of L-Isoleucine in Biological Matrices
Internal Standard Protocol using L-ISOLEUCINE (
Abstract
This application note details a robust methodology for the quantification of L-Isoleucine in plasma and serum using Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes L-Isoleucine (
Introduction & Technical Rationale
The Analytical Challenge: Isobaric Interference
Isoleucine (Ile) is a constitutional isomer of Leucine (Leu) and a diastereomer of Allo-isoleucine (Allo-Ile). All three compounds share the molecular formula
In standard low-resolution triple quadrupole MS/MS, these species produce identical fragmentation patterns (primary transition
The Solution: Stable Isotope Dilution (SID)
To ensure quantitative accuracy, this protocol employs L-Isoleucine (
-
Mass Shift (+7 Da): The fully labeled carbon backbone (
) and nitrogen ( ) shift the precursor mass from 132.1 to 139.1. This +7 Da shift places the IS signal well outside the isotopic envelope of the endogenous analyte, preventing "cross-talk." -
Matrix Correction: As a stable isotope-labeled analogue, the IS co-elutes with L-Isoleucine, experiencing the exact same matrix suppression or enhancement events in the electrospray ionization (ESI) source.
Internal Standard Specifications
| Property | Specification |
| Compound | L-Isoleucine ( |
| Chemical Formula | |
| MW (Monoisotopic) | ~138.15 Da |
| Precursor Ion | 139.1 Da |
| Primary Fragment | 92.1 Da (Immonium Ion) |
| Purity |
Experimental Workflow Logic
The following diagram illustrates the critical decision points in the assay, highlighting why chromatographic separation is non-negotiable despite the use of a high-quality internal standard.
Figure 1: Workflow logic emphasizing the necessity of chromatographic resolution to prevent isobaric interference.
Detailed Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of L-Isoleucine (
; ) in 1 mL of 0.1 M HCl. Note: Acidic conditions improve solubility and stability. -
Working Internal Standard (WIS): Dilute the Stock Solution to 10 µg/mL in Methanol.
-
Calibration Standards: Prepare a serial dilution of unlabeled L-Isoleucine in PBS (0.5 to 500 µM).
Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation minimizes analyte loss compared to SPE, relying on the IS to correct for the "dirty" matrix.
-
Aliquot 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Working Internal Standard (WIS). Crucial: Spike BEFORE precipitation to account for recovery losses.
-
Vortex briefly (10 sec).
-
Add 200 µL of ice-cold Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing an insert.
LC-MS/MS Method Parameters
Chromatography (The "Expert" Insight): Standard C18 columns often fail to separate Leu and Ile. This protocol recommends a PFP (Pentafluorophenyl) or a specialized Amino Acid column (e.g., Intrada Amino Acid) which offers superior selectivity for structural isomers.
-
Column: Kinetex F5 (PFP core-shell), 2.6 µm, 100 x 2.1 mm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
-
Isocratic hold is essential for isomer separation.
-
0.0 min: 2% B
-
1.0 min: 2% B
-
8.0 min: 25% B (Slow ramp to separate Leu/Ile)
-
8.1 min: 90% B (Wash)
-
10.0 min: 90% B
-
10.1 min: 2% B (Re-equilibration)
Mass Spectrometry (MRM Transitions):
Operate in Positive ESI mode (
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) |
| L-Isoleucine | 132.1 | 86.1 | 15 | 50 |
| L-Leucine | 132.1 | 86.1 | 15 | 50 |
| L-Ile ( | 139.1 | 92.1 | 15 | 50 |
Note on Transitions: The transition
-
Unlabeled Immonium (
): Mass 86. -
Labeled Immonium (
): . -
Verification:
(Loss of ). Correct.
Data Analysis & Validation
Identification Criteria
Since Leu and Ile share transitions, identification is based strictly on Retention Time (RT) .
-
Inject a pure standard of L-Leucine and L-Isoleucine separately to establish RTs.
-
Typically, on a PFP or C18 column, L-Isoleucine elutes before L-Leucine .
-
Allo-isoleucine (if present, e.g., in MSUD patients) typically elutes before Isoleucine.
Quantification Calculation
Use the Response Ratio (
Plot
Validation Targets (Self-Validating System)
-
Linearity: 0.5 – 500 µM.
-
Precision (CV%): < 15% (Inter-day and Intra-day).
-
Accuracy: 85-115%.
-
IS Recovery: The absolute area of the IS should be monitored. A drop >50% relative to neat standards indicates severe matrix suppression, requiring further sample clean-up (e.g., dilution or SPE).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-eluting Peaks | Insufficient chromatographic selectivity. | Switch to PFP column or lower the gradient slope (0-10% B over 10 mins). |
| Low IS Signal | Ion suppression from phospholipids. | Perform phospholipid removal (PLD) plate extraction instead of simple protein crash. |
| "Crosstalk" Signal | Impure IS or incorrect mass window. | Ensure IS isotopic purity is >98%. Narrow quadrupole isolation width (0.7 Da). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6306, L-Isoleucine.
-
[Link]
-
-
Clinical and Laboratory Standards Institute (CLSI). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline (C62-A).
-
[Link]
-
-
Oglesbee, D., et al. (2008). Development of a Method for the Quantitation of Branched-Chain Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Clinical Chemistry.
-
[Link] (General Journal Link as specific article URL varies by repository access).
-
- Sigma-Aldrich.
-
Shimadzu Application Note. Analysis of D/L Amino Acids by LC-MS/MS.
-
[Link]
-
Sources
L-Isoleucine (¹³C₆, ¹⁵N) in NMR-Based Structural Biology: Application Notes and Protocols
Introduction: Overcoming the Size Barrier in Protein NMR with Isoleucine Labeling
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of proteins at atomic resolution. However, as the size of a protein increases, so does the complexity of its NMR spectrum, leading to severe resonance overlap and rapid signal decay that can render structural analysis intractable.[1] Isotopic labeling, the practice of enriching proteins with NMR-active isotopes like ¹³C and ¹⁵N, is a cornerstone strategy to mitigate these challenges.
This guide focuses on the strategic application of L-isoleucine, uniformly enriched with ¹³C at all six carbon positions and ¹⁵N at the amide nitrogen (L-Isoleucine (¹³C₆, ¹⁵N)). Isoleucine, an essential amino acid, is particularly valuable due to its frequent location within the hydrophobic cores of proteins, making it a sensitive probe of a protein's structural integrity and dynamic behavior.[2] The δ1 methyl group of isoleucine, in particular, provides well-resolved signals in NMR spectra, even for proteins exceeding 40 kDa.[2]
The full isotopic enrichment of isoleucine with both ¹³C and ¹⁵N enables a suite of advanced NMR experiments. These experiments are critical for unambiguous resonance assignment and for probing the structure and dynamics of large proteins and macromolecular complexes.[3][4] This document provides both the theoretical underpinnings and practical protocols for leveraging L-Isoleucine (¹³C₆, ¹⁵N) to push the boundaries of NMR-based structural biology.
Core Application: Methyl-TROSY Spectroscopy for High-Molecular-Weight Systems
For proteins and protein complexes exceeding 100 kDa, traditional NMR approaches often fail. Methyl-Transverse Relaxation Optimized Spectroscopy (methyl-TROSY) has revolutionized the study of such large systems. This technique focuses on the ¹H-¹³C correlation signals from the methyl groups of isoleucine, leucine, and valine (ILV).
The "Why" Behind Isoleucine in Methyl-TROSY
The success of methyl-TROSY relies on exploiting the favorable relaxation properties of ¹H-¹³C moieties in highly deuterated proteins. By selectively incorporating ¹³C-labeled isoleucine (along with leucine and valine) into a protein that is otherwise deuterated, we create isolated ¹H-¹³C spin systems. This labeling scheme, often denoted as U-[²H, ¹⁵N], selective Ile(δ1)-[¹³CH₃], dramatically simplifies the spectrum and slows down transverse relaxation, leading to sharper lines and improved sensitivity. The ¹⁵N label is crucial for linking the methyl sidechain signals back to the protein's backbone amide resonances for assignment.[5]
Workflow for Isoleucine-Labeled Methyl-TROSY
Sources
Application Note: Robust Sample Preparation Strategies for the Quantification of L-Isoleucine (¹³C₆; ¹⁵N) by Mass Spectrometry
Abstract: This document provides a comprehensive guide to the essential sample preparation techniques required for the accurate and reproducible analysis of L-Isoleucine (¹³C₆; ¹⁵N). As a stable isotope-labeled (SIL) internal standard, L-Isoleucine (¹³C₆; ¹⁵N) is critical for quantitative studies in metabolic research, pharmacokinetic analysis, and proteomics.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for various biological matrices including plasma, tissues, and cell cultures. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating high-quality data for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Foundational Principles: The Rationale Behind Sample Preparation
The primary objective of sample preparation is to isolate L-Isoleucine from complex biological environments while removing interfering substances that can compromise analytical accuracy.[4][5] The inherent complexity of biological matrices—replete with proteins, lipids, salts, and other metabolites—necessitates a robust clean-up strategy. An ideal preparation method not only purifies the analyte but also ensures its stability and compatibility with the chosen analytical platform.
The cornerstone of precise quantification using this labeled analog is the principle of Isotope Dilution Mass Spectrometry (IDMS) .[2][6] By introducing a known quantity of L-Isoleucine (¹³C₆; ¹⁵N) at the very beginning of the sample preparation workflow, it co-processes with the endogenous (unlabeled) analyte. This SIL internal standard experiences the same potential losses during extraction, precipitation, and derivatization. The ratio of the labeled to the unlabeled analyte, as measured by the mass spectrometer, remains constant regardless of sample loss, thereby correcting for experimental variability and enabling highly accurate quantification.[2]
The typical workflow involves several key stages, each with a specific purpose:
-
Homogenization/Lysis: For solid samples like tissues or cellular pellets, this step is crucial to mechanically or chemically disrupt the structural integrity, releasing the intracellular contents, including L-Isoleucine, into a solvent.
-
Protein Precipitation: Proteins are abundant in most biological samples and can interfere with analysis by fouling analytical columns and ion sources. Therefore, their removal is a critical step.[7][8]
-
Extraction & Purification: Further purification may be required to remove other interfering small molecules. Techniques like Solid-Phase Extraction (SPE) can selectively isolate amino acids from the sample matrix.[9][10]
-
Derivatization: For GC-MS analysis, the polar nature of amino acids makes them non-volatile. Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile derivatives suitable for gas chromatography.[11] For modern LC-MS/MS analysis, this step is often unnecessary.[4][12]
Workflow & Protocol for Plasma/Serum Analysis (LC-MS)
Plasma and serum are common matrices for biomarker and pharmacokinetic studies. The primary challenge is the high abundance of proteins, such as albumin. Protein precipitation is the most direct and effective method for sample clean-up.
Workflow Diagram: Plasma/Serum Preparation
Caption: Workflow for L-Isoleucine extraction from tissue samples.
Detailed Protocol: Tissue Homogenization and Extraction
Materials:
-
Tissue samples, snap-frozen in liquid nitrogen and stored at -80°C
-
L-Isoleucine (¹³C₆; ¹⁵N) stock solution
-
80% Methanol (LC-MS grade) in water, pre-chilled to -80°C
-
2 mL microcentrifuge tubes pre-loaded with ceramic or stainless steel beads
-
Bead beater homogenizer
-
Centrifuge capable of reaching >14,000 x g at 4°C
Procedure:
-
Keep tissue samples on dry ice to prevent thawing.
-
Weigh 20-50 mg of frozen tissue and place it into a pre-chilled bead beating tube.
-
Add 1 mL of cold (-80°C) 80% methanol containing the pre-spiked L-Isoleucine (¹³C₆; ¹⁵N) internal standard. The cold solvent quenches metabolic activity instantly. [13][14]4. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at a high setting), resting the samples on ice for 1 minute between cycles to prevent heating.
-
Incubate the homogenate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully transfer the supernatant to a new, clean tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.
| Parameter | Value | Rationale |
| Tissue Weight | 20-50 mg | Sufficient for detectable metabolite levels while ensuring efficient homogenization. |
| Extraction Solvent | Cold 80% Methanol | Effectively quenches metabolism, lyses cells, and precipitates proteins. [13] |
| Homogenization | Bead Beating | Provides rapid and thorough mechanical disruption of tough tissue matrices. |
| Centrifugation | 16,000 x g, 15 min, 4°C | Ensures clear separation of the extract from insoluble cellular debris. |
Workflow & Protocol for Adherent Cell Culture Analysis
The key to accurate metabolite analysis in cell cultures is the rapid quenching of metabolic processes to prevent changes in metabolite levels during sample collection. This is followed by efficient extraction.
Workflow Diagram: Adherent Cell Culture Preparation
Caption: Workflow for L-Isoleucine extraction from adherent cell cultures.
Detailed Protocol: Cell Quenching and Extraction
Materials:
-
Adherent cells cultured in multi-well plates (e.g., 6-well or 12-well)
-
L-Isoleucine (¹³C₆; ¹⁵N) stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS) or 0.9% NaCl
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >14,000 x g at 4°C
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium as quickly and completely as possible.
-
Immediately wash the cells by adding 1 mL of ice-cold PBS or saline and then aspirating it. This removes extracellular contaminants without shocking the cells osmotically.
-
Add 500 µL (for a 6-well plate) of cold (-80°C) 80% methanol containing the L-Isoleucine (¹³C₆; ¹⁵N) internal standard. This step simultaneously quenches metabolism and lyses the cells.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the entire cell lysate/extract into a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis, following steps 8-10 from the plasma protocol.
| Parameter | Value (for 6-well plate) | Rationale |
| Wash Solution | Ice-cold Saline/PBS | Removes extracellular media components without lysing cells prematurely. |
| Quenching/Extraction | 500 µL Cold 80% Methanol | Rapidly halts enzymatic activity and extracts intracellular metabolites. |
| Cell Detachment | Cell Scraper | Ensures complete collection of cellular material from the plate surface. |
| Centrifugation | 16,000 x g, 10 min, 4°C | Provides a clear supernatant free of cellular debris for analysis. |
Protocol for Derivatization for GC-MS Analysis
For GC-MS analysis, a two-step derivatization converting L-Isoleucine to its N-acetyl methyl ester is a robust and widely used method. [15]This process makes the amino acid volatile and thermally stable. This protocol can be applied to the dried extracts obtained from any of the preceding workflows.
Procedure:
-
Esterification:
-
To the dried sample extract, add 1 mL of 1.85 M methanolic HCl.
-
Seal the vial and heat at 100°C for 1 hour. [15]This step converts the carboxylic acid group to a methyl ester.
-
Evaporate the remaining acidified methanol under a stream of nitrogen at room temperature. [15]2. Acetylation:
-
To the dried methyl ester, add 1 mL of a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v). [15] * Seal the vial and heat at 60°C for 10 minutes. This step acetylates the primary amine group. [15] * Evaporate the reagents under nitrogen gas at room temperature. [15]3. Final Extraction:
-
Add 1 mL of ethyl acetate and 0.5 mL of saturated NaCl solution. Vortex to mix.
-
Allow the layers to separate and discard the lower aqueous phase.
-
Transfer the upper ethyl acetate layer to a new tube and dry it down under nitrogen.
-
Reconstitute the final N-acetyl methyl ester derivative in a small volume (e.g., 100 µL) of ethyl acetate and transfer to a GC vial for analysis. [15]
-
References
-
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from UC Davis website. [Link]
-
membrapure GmbH. (n.d.). Determination of the amino acids in Cell Culture Media. Retrieved from membrapure.de. [Link]
-
Pietrobon, L., et al. (2018). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. ResearchGate. [Link]
-
Japanese Pharmacopoeia. (n.d.). L-Isoleucine. Retrieved from a source providing pharmacopoeia standards. [Link]
-
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. ScienceDirect. [Link]
-
Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. PubMed Central. [Link]
-
MacCoss, M. J., et al. (2007). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. [Link]
-
Li, Y., et al. (2011). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. PubMed. [Link]
-
Schörghuber, J., et al. (2018). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. National Institutes of Health. [Link]
-
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from Agilent. [Link]
-
Gupta, A. K., et al. (2011). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. [Link]
-
Tsikas, D., & Pissas, G. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Ruedi Aebersold, et al. (2015). Isotope Labeled Standards in Skyline. Retrieved from a course material source. [Link]
-
Katsanos, C. S., et al. (2006). Stable isotope infusion protocol. ResearchGate. [Link]
-
Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Retrieved from a source hosted by Thermo Fisher Scientific. [Link]
-
Wang, Y., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]
-
Sellick, C. A., et al. (2011). High Throughput Tissue Extraction Protocol for NMR and Mass Spectrometry Based Metabolomics. ResearchGate. [Link]
-
Bioquochem. (2021). Principals of various protein precipitation methods. Retrieved from Bioquochem. [Link]
-
Question on ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. ResearchGate. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from Phenomenex. [Link]
-
University of South Alabama Mass Spectrometry Core Facility. (2021). Metabolomic extraction of tissues for ms analysis. Retrieved from University of South Alabama. [Link]
-
Separation Science. (n.d.). Stable Isotope-Labeled Amino Acid Mixes. Retrieved from Separation Science. [Link]
-
Wikipedia. (n.d.). Protein precipitation. Retrieved from Wikipedia. [Link]
-
Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from a university source. [Link]
-
Dettmer, K., et al. (2011). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. PubMed Central. [Link]
-
Zhang, Z., et al. (2024). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO₄²⁻/TiO₂-HZSM-5. MDPI. [Link]
-
Michigan State University Mass Spectrometry Core. (2019). Two phase extraction of metabolites from animal tissues. Retrieved from MSU. [Link]
-
Gardner, K. H., et al. (n.d.). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Retrieved from University of Toronto. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alexandraatleephillips.com [alexandraatleephillips.com]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. sepscience.com [sepscience.com]
- 7. bioquochem.com [bioquochem.com]
- 8. Protein precipitation - Wikipedia [en.wikipedia.org]
- 9. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 13. southalabama.edu [southalabama.edu]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Application Notes and Protocols for L-Isoleucine (¹³C₆; ¹⁵N) Tracer Experiments: A Detailed Data Analysis Pipeline
This guide provides a comprehensive, in-depth technical overview of the data analysis pipeline for stable isotope tracer experiments utilizing L-Isoleucine (¹³C₆; ¹⁵N). It is designed for researchers, scientists, and drug development professionals seeking to leverage metabolic flux analysis to gain deeper insights into cellular metabolism, identify novel therapeutic targets, and understand disease pathogenesis. This document provides not just a set of instructions, but a self-validating framework grounded in scientific expertise to ensure the generation of robust and reproducible data.
Introduction: The Power of Tracing Isoleucine's Journey
L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism beyond its function as a building block for proteins. It is both a glucogenic and a ketogenic amino acid, meaning its carbon skeleton can be used for glucose synthesis or be converted into acetyl-CoA and propionyl-CoA, feeding into the TCA cycle and fatty acid synthesis.[1] This central metabolic role makes L-isoleucine an ideal tracer to probe cellular bioenergetics and biosynthetic pathways.
By introducing L-Isoleucine uniformly labeled with stable isotopes (¹³C₆ and ¹⁵N), we can track the fate of its carbon and nitrogen atoms as they are incorporated into downstream metabolites. This technique, known as stable isotope tracing, coupled with high-resolution mass spectrometry, allows for the precise quantification of metabolic fluxes—the rates of metabolic reactions.[2][3][4] Such analyses are invaluable in drug development for identifying metabolic vulnerabilities in cancer cells, understanding mechanisms of drug resistance, and elucidating the metabolic consequences of therapeutic interventions.[5][6][7]
This application note will guide you through the entire workflow, from the initial experimental design to the final biological interpretation of your L-Isoleucine (¹³C₆; ¹⁵N) tracer experiment.
Experimental Design: Laying the Foundation for Meaningful Data
A well-designed experiment is the cornerstone of a successful tracer study. The primary goal is to achieve a metabolic and isotopic steady state, where the rate of tracer incorporation into intracellular metabolites is constant.
Cell Culture with L-Isoleucine (¹³C₆; ¹⁵N) Tracer
The protocol for labeling cells with L-Isoleucine (¹³C₆; ¹⁵N) involves replacing the standard isoleucine in the culture medium with the labeled version.
Protocol for Cell Culture Labeling:
-
Media Preparation: Prepare a custom cell culture medium that is devoid of endogenous L-isoleucine. Reconstitute this medium with all necessary nutrients, except for isoleucine. Finally, supplement the medium with L-Isoleucine (¹³C₆; ¹⁵N) to the desired final concentration, typically matching the concentration in standard media formulations.
-
Cell Seeding: Seed your cells of interest in standard, complete medium and allow them to adhere and reach the desired confluency (usually 50-60%).
-
Tracer Introduction: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Introduce the pre-warmed L-Isoleucine (¹³C₆; ¹⁵N)-containing medium to the cells.
-
Incubation and Time Course: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. It is crucial to perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the time required to reach isotopic equilibrium for the metabolites of interest.
-
Parallel Cultures: It is essential to culture cells in parallel with both the labeled and unlabeled (standard) medium. The unlabeled samples will serve as a biological reference and are crucial for correcting for the natural abundance of stable isotopes in downstream data analysis.
Sample Preparation: Capturing a Snapshot of Metabolism
The goal of sample preparation is to rapidly halt all enzymatic activity (quenching) and efficiently extract the metabolites of interest.
Metabolite Extraction from Adherent Cell Cultures
Protocol for Metabolite Extraction:
-
Quenching: After the desired incubation time, rapidly aspirate the medium. To quench metabolism, immediately add liquid nitrogen to the culture dish to flash-freeze the cells.[8]
-
Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water.
-
Metabolite Extraction: Add the ice-cold 80% methanol to the frozen cells. The volume will depend on the size of the culture dish (e.g., 1 mL for a 10 cm dish).
-
Cell Scraping and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
LC-MS/MS Analysis: Detecting the Labeled Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for its sensitivity, selectivity, and ability to resolve isotopologues (molecules that differ only in their isotopic composition).
LC-MS/MS Method Parameters
Table 1: Example LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) | Provides good retention and separation of polar metabolites like amino acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase chromatography. |
| Gradient | 0-2% B over 2 min, 2-98% B over 10 min, hold at 98% B for 2 min, return to 2% B over 1 min, hold for 3 min | A typical gradient for separating a wide range of polar metabolites. |
| Flow Rate | 0.3 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids ionize well in positive mode. |
| Scan Type | Full Scan followed by data-dependent MS/MS (ddMS2) or Parallel Reaction Monitoring (PRM) | Full scan detects all ions, while ddMS2 or PRM provides fragmentation data for identification and quantification of specific isotopologues. |
| Mass Range (Full Scan) | 70-1000 m/z | Covers the mass range of most small molecule metabolites. |
| Resolution (Full Scan) | >70,000 | High resolution is critical to separate isotopologues with small mass differences. |
| Collision Energy (ddMS2/PRM) | Optimized for each metabolite | Ensures efficient fragmentation for identification. |
Data Analysis Pipeline: From Raw Data to Biological Insight
The data analysis pipeline is a multi-step process that transforms the raw mass spectrometry data into meaningful biological information.
Data Processing Workflow
The following diagram illustrates the key steps in the data analysis pipeline.
Data Analysis Workflow Diagram
Step-by-Step Data Processing Protocol:
-
Peak Picking and Integration:
-
Causality: The first step is to identify and quantify the ion signals corresponding to metabolites in the raw LC-MS data.
-
Protocol: Utilize software such as Thermo Compound Discoverer, Agilent MassHunter, or open-source tools like XCMS to perform peak detection, deconvolution, and integration.[9] This will generate a list of features with their corresponding m/z, retention time, and intensity.
-
-
Retention Time Alignment:
-
Causality: To compare features across different samples, their retention times must be aligned to correct for minor chromatographic shifts.
-
Protocol: Most data processing software includes algorithms for retention time correction. This step is crucial for accurate comparison between labeled and unlabeled samples.
-
-
Natural Isotope Abundance Correction:
-
Causality: All naturally occurring molecules contain a certain percentage of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This natural abundance contributes to the mass isotopologue distribution (MID) and must be corrected to accurately determine the enrichment from the tracer.
-
Protocol: Use specialized software like IsoCor or AccuCor2 to correct the measured MIDs for the natural abundance of all elements in the metabolite.[10] This requires the elemental formula of each metabolite.
-
-
Calculate Isotopic Enrichment:
-
Causality: After correcting for natural abundance, the fractional contribution of the tracer to each metabolite pool can be calculated.
-
Protocol: The fractional enrichment (FE) is calculated as the proportion of the metabolite pool that contains one or more labeled atoms from the tracer. The formula is: FE = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues)
-
-
Metabolic Flux Analysis (MFA):
-
Causality: MFA uses the isotopic enrichment data in conjunction with a stoichiometric model of the metabolic network to calculate the rates of metabolic reactions.
-
Protocol: Employ software packages such as INCA, Metran, or OpenMebius for ¹³C-MFA.[2][3] These tools use iterative algorithms to fit the measured MIDs to the model and estimate the flux distribution that best explains the data.
-
Quality Control in Data Analysis
Rigorous quality control is essential throughout the data analysis process to ensure the reliability of the results.
Table 2: Quality Control Measures in Data Analysis
| QC Measure | Purpose | Implementation |
| Blank Samples | To identify background noise and carryover from the analytical system. | Inject a solvent blank periodically throughout the analytical run. Features present in the blank should be flagged and potentially removed from the dataset. |
| Pooled QC Samples | To monitor the stability and performance of the LC-MS system over time. | Create a pooled sample by combining a small aliquot from each experimental sample. Inject this pooled QC sample at regular intervals (e.g., every 10 samples). |
| Internal Standards | To correct for variations in sample preparation and instrument response. | Spike a known amount of a labeled compound (not expected to be found endogenously) into each sample before extraction. |
| Replicate Analysis | To assess the reproducibility of the entire workflow. | Analyze technical replicates (multiple injections of the same extract) and biological replicates (extracts from parallel cultures). |
Biological Interpretation: Unveiling the Metabolic Story
The final and most critical step is to interpret the metabolic flux data in the context of the biological question being addressed.
Isoleucine Catabolism and its Implications
The catabolism of L-isoleucine provides a rich source of information about central carbon metabolism.
Isoleucine Catabolic Pathway
By tracing the ¹³C and ¹⁵N labels from isoleucine, researchers can quantify the flux through these key metabolic nodes:
-
Amino Acid Metabolism: The transfer of the ¹⁵N from isoleucine to glutamate via transamination provides a measure of amino acid synthesis and catabolism rates.
-
TCA Cycle Activity: The incorporation of ¹³C into TCA cycle intermediates like succinyl-CoA and citrate (from acetyl-CoA) reflects the anaplerotic and cataplerotic fluxes of the cycle.
-
Fatty Acid Synthesis: The appearance of ¹³C in fatty acids indicates the contribution of isoleucine to de novo lipogenesis.
-
Gluconeogenesis: The presence of ¹³C in glucose and its derivatives reveals the extent to which isoleucine contributes to glucose production.
Applications in Drug Development
In the context of drug development, changes in these fluxes in response to a therapeutic agent can:
-
Identify Drug Targets: If a drug perturbs a specific metabolic pathway, the enzymes in that pathway may represent viable therapeutic targets.[6]
-
Elucidate Mechanisms of Action: Understanding how a drug alters metabolic fluxes can provide insights into its mechanism of action.
-
Discover Biomarkers: A specific metabolic flux profile may serve as a biomarker for drug efficacy or patient response.
-
Assess Off-Target Effects: Unintended changes in metabolic fluxes can reveal potential off-target effects and toxicity of a drug candidate.
Conclusion
The data analysis pipeline for L-Isoleucine (¹³C₆; ¹⁵N) tracer experiments is a powerful methodology for quantitatively assessing cellular metabolism. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can generate high-quality, reproducible data that will significantly advance our understanding of metabolic regulation in health and disease, and accelerate the development of novel therapeutics.
References
-
Rahim, A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
Bovalino, S., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Chemical Biology. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
-
Parker, E. J., et al. (2023). Untangling the Complexities of Processing and Analysis for Untargeted LC-MS Data Using Open-Source Tools. Metabolites. [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate. [Link]
-
Zhang, C., et al. (2015). Drug Target Identification Based on Flux Balance Analysis of Metabolic Networks. PLoS ONE. [Link]
-
Li, X., et al. (2024). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Research Reviews. [Link]
-
Z. A. D. A. R., et al. (2020). Escher-Trace: a web application for pathway-based visualization of stable isotope tracing data. BMC Bioinformatics. [Link]
-
Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
Bovalino, S., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Chemical Biology. [Link]
-
Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. Biotechnology Progress. [Link]
-
Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv. [Link]
-
Li, F., et al. (2014). Two-stage flux balance analysis of metabolic networks for drug target identification. BMC Systems Biology. [Link]
-
Su, X., et al. (2019). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics. [Link]
-
Colijn, C., et al. (2009). Interpreting expression data with metabolic flux models: predicting Mycobacterium tuberculosis mycolic acid production. PLoS Computational Biology. [Link]
-
Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. Biotechnology Progress. [Link]
-
Hui, S., et al. (2020). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Nature Communications. [Link]
-
Covert, M. W., & Palsson, B. O. (2003). Flux Balance Analysis Based Model for the Identification of Potent Drug Target. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Isoleucine. Wikipedia. [Link]
-
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]
-
Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. [Link]
-
Nakayama, Y., et al. (2022). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. Metabolites. [Link]
-
Millard, P., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS Computational Biology. [Link]
-
Xia, J. (n.d.). MetaboAnalyst. MetaboAnalyst. [Link]
-
Mahmud, I. (2018). Looking for online-based freely available Isotope tracing software for metabolite and lipid analysis?. ResearchGate. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
-
Sellick, C. A., et al. (2011). Overview of protocol for metabolite extraction from suspension-cultured... ResearchGate. [Link]
-
University of South Alabama. (2021). metabolomic extraction of tissues for ms analysis. University of South Alabama. [Link]
-
EMBL. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. [Link]
-
Fan, T. W-M., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. [Link]
-
ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-ISOLEUCINE (13C6; 15N) Incorporation
Status: Active Agent: Senior Application Scientist, Proteomics Division Ticket Topic: Low Incorporation Efficiency of Heavy Isoleucine in Mammalian Cells
Welcome to the Advanced SILAC Troubleshooting Hub
You are likely here because your mass spectrometry data shows an incorporation rate of <95% for L-Isoleucine (
This guide moves beyond basic protocols to address the mechanistic root causes of low incorporation: Source Contamination , Transport Competition , and Metabolic Dilution .
Module 1: The Diagnostic Triage
Before altering your culture conditions, use this decision matrix to identify the bottleneck. Most "low incorporation" issues are actually "light contamination" issues.
Diagnostic Decision Tree
Figure 1: Diagnostic logic flow for identifying the source of light Isoleucine contamination.
Module 2: The Core Issues (Root Cause Analysis)
Issue 1: The "Dialyzed Serum" Trap (Source Contamination)
The Problem: Standard dialysis of Fetal Bovine Serum (FBS) often fails to remove all free amino acids. Furthermore, serum contains proteases and peptides that degrade over time, releasing "light" (unlabeled) Isoleucine into your media. This dilutes your "heavy" label. The Mechanism: Even a 1% contamination of light Isoleucine can cap your incorporation at ~90-95% because the cell will preferentially use the light isotope if transport kinetics favor it, or simply use whatever is available.
Solution Protocol:
-
Verify Dialysis: Ensure your serum is dialyzed with a 10 kDa molecular weight cutoff (MWCO) . Standard 3.5 kDa dialysis is often insufficient for removing peptide-bound amino acids.
-
Serum Replacement: For critical experiments, consider using synthetic serum replacements (e.g., KnockOut™ Serum Replacement) or "SILAC-verified" FBS where amino acid levels are quantified by HPLC prior to release.
Issue 2: The LAT1 Transporter Bottleneck (Competition)
The Problem: Isoleucine, Leucine, and Valine are Branched-Chain Amino Acids (BCAAs). They do not enter the cell passively; they compete for the LAT1 transporter (SLC7A5) . The Mechanism: If your custom SILAC media is formulated with standard high levels of Leucine (often ~800µM in DMEM) but you are adding Heavy Isoleucine, the high concentration of Leucine can competitively inhibit the uptake of Isoleucine.
Data: LAT1 Affinity Constants (
Solution Protocol:
-
Ratio Balancing: Ensure the molar ratio of Ile:Leu in your media is at least 1:1 . If your protocol uses high-glucose DMEM, check if Leucine is disproportionately high (0.8 mM) compared to your added Isoleucine (0.4 mM). You may need to supplement more Heavy Ile or reduce Light Leu to favor uptake.
Issue 3: The "Five Doubling" Myth (Metabolic Dilution)
The Problem: The standard advice is "5 cell doublings = 97% incorporation." This assumes (1) zero light contamination and (2) uniform protein degradation. The Mechanism: Many proteins have half-lives longer than the cell cycle. Membrane-bound proteins and core histones turn over very slowly. If you stop at 5 doublings, the "old" light proteome is still present, dragging down your average incorporation.
Solution Protocol:
-
The "5+2" Rule: Culture cells for 5 doublings to label the metabolic pool, then passage them two more times (total 7 doublings) to flush out long-lived proteins.
Module 3: Optimized Workflow for Heavy Isoleucine
This protocol is designed to maximize incorporation efficiency (>98%).
Step-by-Step Methodology
1. Media Preparation (The "Clean" Start)
-
Base: DMEM or RPMI 1640 deficient in Arg, Lys, and Ile .
-
Supplementation:
-
Add L-Isoleucine (
) to a final concentration of 105 mg/L (0.8 mM) for DMEM. Note: This is slightly higher than standard to drive uptake. -
Add standard L-Arg and L-Lys (or heavy versions if doing triplex).
-
Crucial: Add 10% Dialyzed FBS (10kDa MWCO).
-
2. Adaptation Phase (Passage 0-1)
-
Thaw cells directly into the Heavy Ile media if possible.
-
If passaging from light media, wash the cell pellet 2x with PBS to remove traces of light media/serum.
-
Why? Carrying over even 100µL of light media can introduce enough light Ile to ruin the first 2 doublings.
3. Expansion Phase (Passage 2-6)
-
Maintain cells in log phase. Do not let them reach 100% confluence (contact inhibition slows protein synthesis).
-
Split Ratio: Use high split ratios (e.g., 1:5 or 1:10) to force rapid division and synthesis.
4. Validation (The "QC" Check)
-
Harvest a small aliquot at Passage 5.
-
Perform a "Check" LC-MS run.
-
Calculation:
-
Target: If <95%, continue to Passage 7.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can Isoleucine "scramble" into Leucine like Arginine converts to Proline? A: In mammalian cells, No . Mammals are auxotrophic for both Isoleucine and Leucine; they lack the enzymatic machinery to interconvert them or synthesize them de novo. If you see "Heavy Leucine" appearing, it is likely a mass spectrometry artifact (isobaric interference) or your Heavy Isoleucine reagent is impure (contains Heavy Leucine isomers).
Q2: I am working with yeast/bacteria. Does this guide apply?
A: No. Microbes can synthesize Isoleucine de novo. For yeast/bacteria, you must use auxotrophic strains (e.g.,
Q3: Why is Isoleucine incorporation typically lower than Arginine? A: Arginine is positively charged and has specific transporters (CAT proteins). Isoleucine is hydrophobic and relies on System L (LAT1). LAT1 is an exchanger—it exports intracellular amino acids (like Glutamine) to import extracellular ones (like Isoleucine). If intracellular Glutamine is low (starved cells), Isoleucine uptake stalls. Tip: Ensure your media has adequate L-Glutamine (4mM).
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics.
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC.[1] Nature Reviews Molecular Cell Biology.
-
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols.
-
Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry (Primary source on LAT1 kinetics).
Sources
Addressing isotopic impurity issues with L-ISOLEUCINE (13C6; 15N).
Topic: Troubleshooting L-ISOLEUCINE ( ; ) Applications
Introduction: The Precision Paradox
Welcome to the technical support hub for high-resolution metabolomics and proteomics. You are likely here because you are using L-Isoleucine (
In my 15 years of supporting mass spectrometry workflows, I have observed that researchers often treat stable isotope standards as "magic bullets" for quantification. However, they are subject to two critical physical realities: Isotopic Envelopes (incomplete labeling) and Isobaric Isomerism (chemical identity).
This guide addresses the specific "impurity" issues inherent to this heavy isotope and provides self-validating protocols to resolve them.
Module 1: The "Crosstalk" Phenomenon (Isotopic Impurity)
The Issue:
You observe a signal in the heavy channel (
The Science:
L-Isoleucine (
-
Theoretical Mass (M+0): ~131.1 Da
-
Labeled Mass (M+7): ~138.1 Da
However, commercial standards are typically 98-99 atom % enriched . This means a statistical fraction of the molecules will lack one or more heavy atoms, resulting in "isotopologues" at M+6 or M+5.
Visualizing the Interference
Figure 1: Bidirectional Isotopic Interference ("Crosstalk"). High analyte concentrations can mimic the standard, while impure standards can mimic the analyte.
Troubleshooting Protocol: The "Zero-Point" Validation
Do not assume your standard is silent in the analyte channel. Quantify the contribution.
-
Run a "Double Blank": Inject mobile phase only. Ensure the system is clean.
-
Run an "IS Only" Sample: Inject your Internal Standard at the working concentration (no analyte).
-
Monitor the transition for the Unlabeled Analyte (e.g., 132.1
86.1). -
Result: If you see a peak, this is the "contribution to analyte" from the isotopic impurity.
-
-
Run an "Analyte Only" Sample: Inject a high-concentration standard of unlabeled L-Isoleucine (no IS).
-
Monitor the transition for the Heavy Standard (e.g., 139.1
93.1). -
Result: If you see a peak, this is the natural abundance contribution.
-
Correction Logic:
If the contribution is
Module 2: The Isobaric Trap (Leucine vs. Isoleucine)
The Issue: Your retention times are shifting, or your quantification variance (CV) is high (>15%). You suspect the standard is "contaminated."
The Science: This is rarely a synthesis failure but rather a chromatographic one.
-
L-Isoleucine and L-Leucine are structural isomers (exact same mass).
-
Allo-isoleucine is a diastereomer of Isoleucine.
-
Standard C18 columns often co-elute these compounds. If your heavy standard contains trace heavy Leucine, or if your biological sample contains Leucine, they will merge into a single peak, distorting the ratio.
Diagnostic Workflow
Figure 2: Decision tree for resolving isobaric interference between Leucine and Isoleucine.
Recommended Solution: Chromatographic Resolution
You cannot rely on mass spectrometry alone to distinguish these isomers easily. You must separate them chromatographically.[1]
Protocol: High-Resolution Separation
-
Column: Pentafluorophenyl (PFP) or Intrada Amino Acid columns are superior to C18 for this application [2, 3].
-
Mobile Phase:
-
A: Ammonium Formate (volatile buffer) in Water.
-
B: Acetonitrile.[1]
-
-
Critical Step: Verify separation by injecting a "System Suitability Mix" containing L-Leu, L-Ile, and L-Allo-Ile (unlabeled) before running your heavy isotope samples.
FAQ: Researcher to Researcher
Q1: My certificate of analysis says "99% atom % 13C". Why do I still see M+6 peaks?
A: "99% atom %" refers to the probability of any single carbon being
Q2: Can I use MS/MS transitions to distinguish Leucine from Isoleucine without changing my column?
A: It is difficult. Both produce similar fragments (e.g., loss of formate/carboxyl groups). While specific "wobbly" transitions exist (e.g., using
Q3: I see a small peak eluting just before my L-Isoleucine. Is this the Allo-isoleucine impurity? A: Likely, yes. Allo-isoleucine is a common chiral impurity in synthetic Isoleucine. In biological samples (especially plasma), elevated Allo-isoleucine is a marker for Maple Syrup Urine Disease (MSUD).[1] Ensure your integration window does not accidentally include this shoulder [5].
Summary of Specifications (L-Isoleucine )
| Parameter | Specification | Impact on Experiment |
| Mass Shift | +7 Da | Shifts precursor from ~132 to ~139 m/z. |
| Chemical Purity | >98% | Watch for chemical isomers (Leucine) which are isobaric. |
| Isotopic Enrichment | >99 atom % | Expect ~5-6% of signal in M+6 (M-1 relative to heavy peak). |
| Chiral Purity | L-isomer | Watch for Allo-isoleucine (diastereomer) peaks. |
References
-
National Institutes of Health (NIH). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Available at: [Link]
-
Imtakt USA. Separation of Leucine, Isoleucine, and Allo-isoleucine using Intrada Amino Acid.[1] Available at: [Link][2]
-
American Chemical Society (ACS). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis. Available at: [Link]
Sources
Best practices for storing and handling L-ISOLEUCINE (13C6; 15N).
Senior Application Scientist Desk
Topic: Storage, Handling, and Experimental Optimization for Stable Isotope-Labeled L-Isoleucine.
Core Directive & Scientific Context
Compound Overview: L-Isoleucine (13C6; 15N) is a stable isotope-labeled essential amino acid where all six carbon atoms are replaced by Carbon-13 and the nitrogen atom by Nitrogen-15.[1][2][3]
-
Primary Utility: Quantitative proteomics (SILAC), metabolic flux analysis, and biomolecular NMR.
-
Criticality: Unlike standard reagents, the integrity of this compound directly dictates the isotopic enrichment efficiency of your experiment. "Isotopic dilution"—caused by contamination with natural abundance (light) isoleucine or degradation—is the primary failure mode.
This guide treats the compound not just as a chemical, but as a calibrated standard .
Storage & Stability Protocols (The Foundation)
The physical state of the reagent dictates its storage strategy. Improper thermal cycling is the leading cause of hydrolysis and isotopic exchange.
A. Dry Powder Storage (Long-Term)
-
Temperature: Store at Room Temperature (20-25°C) or -20°C .
-
Scientist's Note: While many Certificates of Analysis (CoA) state "Room Temperature," we recommend -20°C for long-term banking (>6 months) to mitigate any potential humidity-driven hydrolysis.[2]
-
-
Humidity Control: The container must be desiccated. L-Isoleucine is hydrophobic but can adsorb surface moisture, leading to clumping and weighing errors.[2]
-
Light: Store in amber vials or dark boxes to prevent photochemical degradation, although Isoleucine is relatively photostable compared to Tryptophan or Tyrosine.
B. Solubilized Stock Solutions (Working Reagents)
Once in solution, the clock starts ticking.
-
Temperature: -80°C is mandatory for long-term storage of aqueous stocks.[2]
-
Format: Aliquot immediately. Never freeze-thaw the master stock.
-
Buffer: Sterile water or dilute acid (0.1M HCl). Avoid phosphate buffers for long-term freezing if possible, as pH shifts during freezing (eutectic effects) can precipitate the amino acid.[2]
Visual Guide: Storage Decision Tree
Caption: Decision logic for maximizing shelf-life based on physical state and usage frequency.
Handling & Solution Preparation (The Workflow)
The "Static" Problem
Isotope-labeled amino acids are often sold in small quantities (mg).[2] The powder is fine and prone to static charge.
-
Protocol: Use an anti-static gun or polonium strip near the balance. If unavailable, wipe the spatula and weighing boat with an ethanol-dampened wipe (allow to dry) to discharge static before weighing.
Solubility Profile
L-Isoleucine is hydrophobic and sparingly soluble in neutral water (~40 g/L at 25°C).[2] This often confuses researchers attempting to make highly concentrated stocks (e.g., 100x for SILAC).
| Solvent System | Solubility Limit (Approx.) | Application Note |
| Water (Neutral pH) | ~35-40 mg/mL | Slow to dissolve.[2] Requires heating to 40-50°C. |
| 0.1 M HCl | >100 mg/mL | Recommended. Protonation of the amine group drastically increases solubility.[2] |
| PBS (pH 7.4) | ~30 mg/mL | Salts can reduce solubility (salting-out effect).[2] |
| Cell Culture Media | Varies | Add slowly to avoid "crashing out" other components. |
Protocol: Preparation of 1000x SILAC Stock (Example)
-
Calculate: For a target concentration of 50 mg/mL (Check your specific media formulation; DMEM often requires ~105 mg/L final, so a 500x or 1000x stock is common).
-
Weigh: Accurately weigh the L-Isoleucine (13C6; 15N).
-
Dissolve: Add 0.1 M HCl dropwise until dissolved. The acidic pH aids solubilization.
-
Dilute: Bring to final volume with sterile water.
-
Filter: Sterilize using a 0.22 µm PVDF or PES syringe filter . Do not autoclave, as high heat can induce racemization or degradation.
-
Aliquot: Dispense into light-tight microtubes (e.g., 50 µL or 100 µL) and freeze at -80°C.
Troubleshooting & FAQs
Q1: I see white precipitate after adding my stock solution to the cell culture media. What happened?
-
Diagnosis: This is likely "Shock Precipitation." You added a high-concentration stock (possibly acidic) directly to a protein-rich or salt-rich media, causing local saturation.[2]
-
Fix: Warm the media to 37°C before adding the amino acid. Vortex the media immediately upon addition. If using an acidic stock, ensure the media's buffering capacity (HEPES/Bicarbonate) can neutralize the small volume of acid added.
Q2: My MS data shows "Isotopic Scrambling" or lower-than-expected incorporation.
-
Diagnosis: Contamination. The most common culprit is Dialyzed Serum . Standard Fetal Bovine Serum (FBS) contains high levels of natural (light) L-Isoleucine.[2]
-
Verification: You must use Dialyzed FBS (cutoff < 10 kDa) for SILAC. Even "low IgG" serum is not sufficient.
-
Secondary Cause: Autophagy. If cells are starved, they recycle their own (light) amino acids. Ensure cells are healthy and passaged at least 5-6 times in labeled media to achieve >98% incorporation [1].
Q3: Can I autoclave the stock solution?
-
Answer: No. While amino acids are thermally stable, the risk of racemization (conversion of L- to D-isomer) increases at autoclave temperatures (121°C).[2] D-Isoleucine is not metabolically active in mammalian cells and will skew your concentration calculations.[2] Always use filtration (0.22 µm).
Q4: The powder turned yellow. Is it still good?
-
Diagnosis: Oxidation.[4] This indicates improper storage (exposure to moisture and air).
-
Action: Discard. Oxidation products can inhibit cell growth and introduce unknown mass peaks in your MS analysis.
Experimental Workflow: SILAC Media Preparation
This diagram illustrates the critical path to ensure isotopic purity during media formulation.
Caption: Workflow for SILAC media preparation highlighting the critical Dialyzed FBS step to prevent isotopic dilution.
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.
-
Cambridge Isotope Laboratories. (n.d.).[5] L-Isoleucine (13C6, 99%; 15N, 99%) Product Data. Retrieved from isotope.com.
-
Sigma-Aldrich. (n.d.).[2][5] Amino Acid Solubility & Stability in Cell Culture. Technical Bulletin.
-
Thermo Fisher Scientific. (n.d.). SILAC Protein Quantitation Kits - Technical Guide.
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemicals.
Sources
- 1. isotope.com [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Isoleucine-13C6,15N_TargetMol [targetmol.com]
- 4. reddit.com [reddit.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-ISOLEUCINE (13C6; 15N) versus L-Leucine (13C6; 15N) for proteomics.
Comparative Guide: L-Isoleucine ( ; ) vs. L-Leucine ( ; ) in Quantitative Proteomics
Executive Summary
In the landscape of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), L-Leucine (
L-Isoleucine (
-
Multiplexing: Used in conjunction with Leucine to increase channel count (e.g., in "Amino Acid Coded Mass Tagging").
-
Hydrophobic Domain Analysis: Targeting transmembrane helices where Isoleucine enrichment may occur.
-
Metabolic Tracing: Specifically monitoring Branched-Chain Amino Acid (BCAA) catabolism pathways.
Both reagents offer a +7 Da mass shift , but their utility differs significantly based on the probability of peptide incorporation.
Physicochemical & Proteomic Properties[1][2][3][4][5][6]
The choice between Leucine (Leu) and Isoleucine (Ile) is fundamentally a game of probability . Since neither is a standard tryptic cleavage site (unlike Lys/Arg), their presence in a peptide is probabilistic rather than guaranteed.
Table 1: Technical Specification Comparison
| Feature | L-Leucine ( | L-Isoleucine ( |
| Chemical Formula | ||
| Isotopic Mass Shift | +7.017 Da (6 | +7.017 Da (6 |
| Proteome Abundance | High (~9.7%) | Moderate (~5.3%) |
| Peptide Coverage | High probability of | Lower probability; many peptides will be "silent" (unlabeled). |
| Metabolic Stability | High. Essential AA. Minimal scrambling. | High. Essential AA.[1] Minimal scrambling. |
| Transamination Risk | Moderate (Reversible conversion to | Moderate (Reversible conversion to |
| LC-MS Characteristics | Hydrophobic; elutes late in RPLC. | Hydrophobic; elutes late. Isobaric to Leu. |
The "Silent Peptide" Problem
In standard SILAC (Lys/Arg), every tryptic peptide (except C-terminal) carries a label. In Leu/Ile labeling, peptides lacking these residues appear as "light" only, even in "heavy" samples.
-
Leucine Advantage: With ~10% abundance, the statistical likelihood of a tryptic peptide containing at least one Leucine is high (~60-70% for average length peptides).
-
Isoleucine Disadvantage: With ~5% abundance, a significant fraction of the proteome will generate peptides with zero Isoleucine residues, rendering them unquantifiable in a heavy/light experiment.
Scientific Integrity: Metabolic Stability & Scrambling
A critical requirement for SILAC is that the label stays on the amino acid and does not "scramble" into other amino acids.
The Essential Advantage
Unlike Arginine (which can convert to Proline, causing mass artifacts), both Leu and Ile are essential amino acids in mammalian cells. The cells cannot synthesize their carbon skeletons (
The Transamination Caveat ( Loss)
While the carbon skeleton is stable, the
-
Mechanism: Leu/Ile can transfer their
to -Ketoglutarate to form Glutamate, becoming their respective -keto acids ( -KIC or -KMV). -
Risk: If the
-keto acid is re-aminated using an unlabeled nitrogen pool ( ), the resulting amino acid will be Da (M+6) instead of Da (M+7). -
Mitigation: The
core acts as an anchor. Even if is lost, the unique Da shift identifies the residue as exogenous.
Diagram 1: BCAA Metabolic Stability & Transamination Risk
This diagram illustrates why the Carbon-13 backbone is the "Integrity Anchor" while Nitrogen-15 is dynamic.
Caption: The
Experimental Protocol: Residue-Specific SILAC
This protocol is distinct from standard Lys/Arg SILAC. It requires specific modifications to the MaxQuant/Search Engine parameters because the number of labels per peptide is variable (0, 1, 2, ... n).
Phase 1: Cell Culture Adaptation
-
Media Preparation: Use SILAC-grade DMEM/RPMI deficient in Leucine, Lysine, and Arginine .
-
Reconstitution:
-
Add L-Leucine (
; ) to a final concentration of 105 mg/L (for DMEM). -
Add standard (light) Lysine and Arginine to normal levels.
-
Tip: Filter sterilize (0.22 µm) after adding amino acids.
-
-
Adaptation: Culture cells for at least 6 doublings .
-
Validation: Unlike Lys/Arg, you cannot assume 100% incorporation just by time. Check incorporation efficiency via MS before the main experiment.
-
Phase 2: Lysis & Digestion
-
Lysis: Lyse cells in 8M Urea or SDS-buffer.
-
Mixing: Mix Heavy and Light lysates 1:1 by protein mass .
-
Digestion: Standard Trypsin digestion (1:50 enzyme:substrate ratio).
-
Crucial: Trypsin cleaves at Lys/Arg. Leucine/Isoleucine are internal .
-
Phase 3: LC-MS & Data Analysis
-
LC Separation: Use a shallow gradient (e.g., 2h) as Leu/Ile peptides are often hydrophobic.
-
Mass Spectrometry: Operate in High-Resolution mode (Orbitrap > 60k resolution).
-
Search Engine Configuration (e.g., MaxQuant):
-
Enzyme: Trypsin/P.
-
Fixed Modifications: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
Labels (Heavy): Select Leu(+7) or Ile(+7) .
-
Critical Setting: Ensure the software allows for "Variable count" of labels. Unlike Lys/Arg (where count is usually 1), a peptide might have 3 Leucines (
Da shift).
-
Workflow Visualization
This diagram outlines the decision logic for choosing between Leu and Ile and the downstream processing flow.
Caption: Leucine ensures robust statistics for global proteomics, while Isoleucine is reserved for targeted applications due to lower proteome frequency.
References
-
Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics."[5][6] Molecular & Cellular Proteomics. Link
-
Mann, M. (2006). "Functional and quantitative proteomics using SILAC." Nature Reviews Molecular Cell Biology. Link
-
Geiger, T., et al. (2011). "Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics." Nature Protocols. Link
-
Thermo Fisher Scientific. "NeuCode SILAC and Amino Acid Isotopologs." Application Notes. Link
-
Cambridge Isotope Laboratories. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)." Product Guide. Link
Sources
- 1. rapidnovor.com [rapidnovor.com]
- 2. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NeuCode Labels for Relative Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Precision Tracing in BCAA Metabolism: A Comparative Guide to L-ISOLEUCINE (13C6; 15N)
Executive Summary
Metabolic Flux Analysis (MFA) relies on the precise selection of isotopic tracers to resolve specific pathway activities. While U-13C Glucose remains the gold standard for central carbon metabolism, it lacks the resolution required for detailed Branched-Chain Amino Acid (BCAA) catabolism studies.
This guide evaluates L-Isoleucine (13C6; 15N) , a dual-labeled stable isotope tracer. Unlike single-labeled variants or deuterated alternatives, this tracer offers a unique advantage: simultaneous resolution of nitrogen shuttling (transamination) and carbon skeleton oxidation (anaplerosis) . This dual capability makes it the superior choice for investigating insulin resistance, maple syrup urine disease (MSUD), and tumor anaplerosis.
Scientific Foundation: Why L-Isoleucine (13C6; 15N)?
To understand the utility of this tracer, one must analyze the catabolic fate of Isoleucine compared to other BCAAs.
The Pathway Specificity
Isoleucine is unique among BCAAs because it is both glucogenic and ketogenic .
-
Transamination (Nitrogen Fate): The 15N label is transferred to
-ketoglutarate to form Glutamate-15N . This serves as a readout for Branched-Chain Aminotransferase (BCAT) activity. -
Oxidative Decarboxylation: The carbon skeleton (now
-keto- -methylvalerate) undergoes decarboxylation by BCKDH. -
The Split: The skeleton eventually cleaves into two distinct TCA cycle entry points:
-
Propionyl-CoA (3 Carbons): Enters as Succinyl-CoA (Anaplerosis).
-
Acetyl-CoA (2 Carbons): Enters at Citrate Synthase (Oxidation).
-
The "Self-Validating" Mechanism
Using L-Isoleucine (13C6; 15N) creates a self-validating system within your mass spectrometry data:
-
Validation 1: If BCAT is active, you must detect M+1 (15N) enrichment in the Glutamate pool.
-
Validation 2: Downstream TCA intermediates (e.g., Succinate, Malate) should contain 13C labels but lack the 15N label, confirming the separation of the amino group from the carbon skeleton.
Comparative Analysis: Tracer Performance
The following table contrasts L-Isoleucine (13C6; 15N) with common alternatives used in metabolic studies.
Table 1: Comparative Assessment of Metabolic Tracers
| Feature | L-Isoleucine (13C6; 15N) | U-13C Glucose | L-Leucine (13C6) | L-Isoleucine (Deuterated) |
| Primary Application | BCAA Anaplerosis & N-Flux | Central Carbon Metabolism (Glycolysis/TCA) | Ketogenesis & Protein Synthesis | Quantification (IDMS) |
| Pathway Specificity | High (Succinyl-CoA + Acetyl-CoA) | Low (Dilutes into all pathways) | Medium (Acetyl-CoA only) | High |
| Nitrogen Tracking | Yes (Direct measurement of BCAT) | No | No | No |
| Mass Shift (Parent) | M+7 (Cleanest signal) | M+6 | M+6 | M+x (Variable) |
| Kinetic Isotope Effect | Negligible | Negligible | Negligible | High Risk (C-D bonds are stronger) |
| Downstream Resolution | Distinguishes anaplerotic vs. oxidative flux | Cannot distinguish BCAA source | Cannot trace anaplerosis (Succinyl-CoA) | Label loss via H/D exchange |
Deep Dive: The Deuterium Pitfall
Deuterated tracers (e.g., D10-Isoleucine) are cost-effective for quantification (concentration measurements) but are poor for flux analysis.
-
Kinetic Isotope Effect (KIE): Enzymes cleave C-H bonds faster than C-D bonds. This alters reaction rates, artificially suppressing the calculated flux.
-
Proton Exchange: Deuterium on exchangeable positions (N-D, O-D) or alpha-carbons can be lost to cellular water, leading to underestimation of pathway activity. 13C and 15N do not suffer from this exchange.
Visualizing the Metabolic Fate[1][2][3]
The diagram below illustrates the divergent pathways of the 13C and 15N labels. Note how the 15N (Red) branches off immediately, while the 13C (Blue) skeleton splits further downstream.
Caption: Divergent fate of L-Isoleucine (13C6; 15N). The 15N label (Red) tracks transamination, while the 13C skeleton (Blue) splits into anaplerotic (Propionyl-CoA) and oxidative (Acetyl-CoA) fluxes.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for adherent mammalian cells (e.g., HEK293, C2C12 myotubes).
Phase 1: Tracer Preparation
-
Media Formulation: Prepare custom DMEM lacking Isoleucine, Leucine, and Valine.
-
Reconstitution: Add L-Isoleucine (13C6; 15N) to a final concentration of 0.8 mM (physiological). Add unlabeled Leucine and Valine to prevent BCAA imbalance.
-
Critical Step: Ensure the tracer is >99% isotopic purity to minimize background noise correction.
-
Phase 2: The Pulse (Isotopic Labeling)
-
Equilibration: Wash cells 2x with PBS.
-
Pulse: Add the labeled media.
-
Timepoints:
-
30 min: To measure rapid transport and initial transamination (Glutamate-15N appearance).
-
4-6 hours: To measure steady-state TCA cycle incorporation (Succinate-13C appearance).
-
-
Phase 3: Quenching & Extraction
-
Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl).
-
Note: Do not use PBS for the final wash if analyzing by LC-MS, as phosphate salts can suppress ionization.
-
-
Extraction: Add 80% Methanol/20% Water (pre-chilled to -80°C). Scrape cells and transfer to tubes.
-
Cycle: Freeze-thaw (liquid nitrogen / 37°C water bath) 3x to rupture membranes.
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Phase 4: LC-MS/MS Acquisition
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention of amino acids and CoA esters.
-
MS Mode: High-Resolution (Orbitrap) or MRM (Triple Quad).
-
Key Transitions to Monitor:
| Metabolite | Parent Mass (Unlabeled) | Target Mass (Labeled) | Interpretation |
| Isoleucine | M+0 | M+7 | Intracellular tracer enrichment (Precursor) |
| Glutamate | M+0 | M+1 | Flux through BCAT (Nitrogen transfer) |
| Succinate | M+0 | M+3 | Flux through Propionyl-CoA (Anaplerosis) |
| Citrate | M+0 | M+2 | Flux through Acetyl-CoA (Oxidation) |
Workflow Visualization
Caption: Step-by-step experimental workflow for metabolic flux analysis using L-Isoleucine (13C6; 15N).
References
-
Neinast, M., et al. (2019). "Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids." Cell Metabolism.
- Relevance: Establishes the foundational flux of BCAAs into TCA intermedi
-
Crown, S. B., et al. (2015). "Experimental Design for 13C Metabolic Flux Analysis." Methods in Molecular Biology.
- Relevance: Provides the mathematical framework for calculating flux
-
Hiller, K., et al. (2013). "Metabolic flux analysis of mitochondrial metabolism." Current Opinion in Biotechnology.
- Relevance: Discusses the specific entry points of anaplerotic substr
-
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids: Applications in Metabolism."
- Relevance: Technical specifications on isotopic purity and mass shift d
Accuracy and precision of L-ISOLEUCINE (13C6; 15N) in quantifying protein synthesis.
Precision Quantification of Protein Synthesis: The L-Isoleucine ( ; ) Guide
Executive Summary: The Tracer of Choice for Complex Kinetics
Quantifying protein synthesis requires a tracer that equilibrates rapidly with the intracellular precursor pool while providing a distinct mass spectrometric signature. L-Isoleucine (
While L-Phenylalanine is often cited as the "cleanest" tracer due to its irreversible hydroxylation, L-Isoleucine offers unique advantages in Branched-Chain Amino Acid (BCAA) metabolic studies. However, its use demands a rigorous understanding of its reversible transamination to
Technical Deep Dive: Tracer Kinetics & Metabolic Fate
To achieve high accuracy, one must account for the metabolic fate of the tracer. Unlike Phenylalanine, Isoleucine undergoes reversible transamination. This creates a bi-directional flow of the isotope between the amino acid pool and the keto-acid pool, which significantly impacts the "True Precursor Enrichment" (
The KMV-Isoleucine Exchange
The intracellular free Isoleucine pool—the immediate precursor for aminoacyl-tRNA—is diluted by proteolysis (breakdown of unlabeled protein). Measuring plasma Isoleucine enrichment alone often overestimates
The Solution: Measure the enrichment of the transaminated keto-acid,
Diagram 1: Metabolic Fate & Reciprocal Pool Exchange
Caption: The metabolic fate of L-Isoleucine. Note the reversible transamination to KMV (red arrow), which equilibrates with the intracellular pool, making plasma KMV a critical proxy for intracellular enrichment.
Comparative Analysis: Selecting the Right Tracer
The choice of tracer dictates the experimental timeline and analytical method. L-Isoleucine (
| Feature | L-Isoleucine ( | L-Phenylalanine (Ring- | Deuterated Water ( |
| Mass Shift | +7 Da (Distinct from natural isotopes) | +6 Da | Variable (Mass isotopomer distribution) |
| Primary Application | Acute FSR (2–6 hours), BCAA metabolism | Acute FSR (2–6 hours), General MPS | Long-term FSR (Days/Weeks) |
| Precursor Surrogate | Plasma KMV (High Accuracy) or Plasma Ile (Lower Accuracy) | Plasma Phe (Acceptable) or Tissue Fluid Phe | Plasma Alanine / Body Water |
| Recycling Error | Moderate: Requires KMV correction for precision. | Low: No reversible keto-acid pool. | High: Extensive label recycling. |
| MS Interference | Low: +7 shift avoids isobaric overlap with Leucine ( | Low. | High: Requires complex mass isotopomer analysis. |
| Cost | High | Moderate | Low |
Why choose L-Isoleucine (
-
Isobaric Resolution: Standard Leucine and Isoleucine are isobaric (
131). In MS/MS, they can be hard to distinguish. Using a +7 Da tracer ( ; ) moves the Isoleucine tracer signal to 138, completely separating it from the natural Leucine background and standard Leucine tracers ( Da). -
Dual Tracer Studies: It allows for simultaneous measurement of protein synthesis (using Ile) and breakdown (using a different tracer) without cross-talk.
Experimental Protocol: Primed Continuous Infusion
This protocol is the "gold standard" for determining the Fractional Synthesis Rate (FSR) in human skeletal muscle. It relies on achieving a steady-state enrichment in the precursor pool.
Phase 1: Preparation & Priming
-
Tracer: L-Isoleucine (
; ), sterile and pyrogen-free. -
Prime Dose: 2.0
mol/kg body weight (IV bolus).-
Purpose: To instantly raise the plasma pool enrichment to the target level, bypassing the slow accumulation phase.
-
-
Continuous Infusion: 2.0
mol/kg/hour.-
Duration: 3–6 hours.
-
Goal: Maintain a constant Tracer/Tracee ratio (TTR) of ~5–8%.
-
Phase 2: Sampling (The "Clamp")
-
Blood Sampling: Collect arterialized venous blood every 30 minutes to verify isotopic steady state (plateau) of plasma Isoleucine and KMV.
-
Muscle Biopsy 1 (Baseline): Taken at
min (after steady state is achieved) to determine background enrichment in the protein-bound pool. -
Muscle Biopsy 2 (Post-Chase): Taken at
min. The rise in protein-bound enrichment between Biopsy 1 and 2 determines the synthesis rate.
Phase 3: Analytical Workflow (GC-MS / LC-MS)
-
Plasma Analysis: Extract free amino acids. Derivatize (e.g., MTBSTFA) to measure KMV enrichment (the surrogate precursor).
-
Tissue Analysis:
-
Precipitate proteins (SSA/PCA).
-
Hydrolyze pellet (6N HCl, 110°C, 24h).
-
Purify amino acids (Cation exchange).
-
Derivatize and measure L-Isoleucine (
; ) enrichment in the bound protein.
-
Diagram 2: Experimental Workflow & Calculation Logic
Caption: Workflow for FSR determination. Note that the Precursor Enrichment (Ep) is derived from KMV, while the Bound Enrichment (Eb) comes from the hydrolyzed muscle protein.
Accuracy & Precision: The Critical Factors
The Precursor Assumption (The "Achilles Heel")
The standard FSR equation is:
-
Low Accuracy: Using Plasma Isoleucine as
. This fails to account for intracellular dilution by unlabeled Isoleucine from protein breakdown. -
High Accuracy: Using Plasma KMV or Tissue Fluid Isoleucine .
-
Evidence: Studies show that using plasma amino acid enrichment can underestimate FSR by 15–30%. Using the keto-acid (KMV) corrects this because KMV equilibrates with the intracellular pool via BCAT.
-
Mass Spectrometry Sensitivity
The +7 Da mass shift (
-
Precision: At 5% enrichment, the Coefficient of Variation (CV) for this tracer using GC-C-IRMS or LC-MS/MS is typically <1.5% .
-
Limit of Quantitation: Can detect FSR changes as low as 0.005%/hr, making it suitable for measuring slow-turnover proteins.
References
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on tracer kinetics and precursor pool assumptions).
-
Smith, K., et al. (2011). "Tracer selection does not influence the quantification of protein synthesis rates at rest or post-exercise."[1] Journal of Applied Physiology. Link
-
Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology-Endocrinology and Metabolism. Link
-
Wilkinson, D. J., et al. (2014). "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism. Link
-
Edwards, H. M., et al. (2022). "Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS)." Rapid Communications in Mass Spectrometry. Link
Evaluating the performance of L-ISOLEUCINE (13C6; 15N) across different mass spectrometers.
Precision in Isomers: A Comparative Performance Guide for L-Isoleucine ( ; ) Quantitation
Executive Summary
This guide evaluates the analytical performance of L-Isoleucine (
The Verdict:
-
LC-MS/MS (QqQ): The Gold Standard for routine clinical quantitation (e.g., MSUD screening).[1] It offers the highest sensitivity and throughput but requires rigorous chromatographic separation of the Leucine/Isoleucine isomers.[1]
-
HRMS (Orbitrap): The Discovery Choice .[1] Superior for complex matrices where background interference is high. While it cannot spectrally resolve Isoleucine from Leucine (isobaric), its ability to use Parallel Reaction Monitoring (PRM) provides high-confidence identification.
-
GC-MS: The Cost-Effective Alternative .[1] Excellent isomer separation is achieved chromatographically without expensive columns, but the workflow is hindered by moisture-sensitive derivatization steps.[1]
The Core Challenge: Isomeric Resolution
The quantification of L-Isoleucine is complicated by its structural isomers: Leucine (Leu) and Alloisoleucine (Allo-Ile) .[2] All three share the exact same monoisotopic mass (
Why L-Isoleucine (
-
Mass Shift: +7 Da (M+7)
-
Precursor Ion (
): 139.1 Da (vs. 132.1 unlabeled)[1]
Platform Comparison & Methodologies
Platform A: LC-MS/MS (Triple Quadrupole)
Target Audience: Clinical Labs, DMPK Studies
Performance Profile:
-
Sensitivity: High (Attomole range).[1]
-
Linearity: Excellent (
) over 4 orders of magnitude.[1] -
Throughput: < 5 min/sample.
Critical Workflow (The "Intrada" Approach): Standard C18 columns often fail to separate Leu/Ile. We utilize a mixed-mode column or specialized amino acid column (e.g., Intrada Amino Acid) to achieve baseline separation.[1]
Protocol:
-
Extraction: Mix
plasma with Methanol containing L-Ile ( ; ) at . -
Centrifuge: 10,000 x g for 10 min.
-
MRM Transitions:
Platform B: HRMS (Orbitrap / Q-TOF)
Target Audience: Metabolomics, Proteomics Discovery
Performance Profile:
-
Specificity: Extreme (Resolving power > 70,000).[1]
-
Advantage: Post-acquisition data mining; ability to distinguish isobaric matrix interferences (but not Leu/Ile isomers without LC).[1]
Experimental Nuance:
While HRMS can measure the exact mass to 4 decimal places, Leu and Ile are chemically identical in formula (
Platform C: GC-MS (Single Quad)
Target Audience: Academic Labs, Volatile Analysis
Performance Profile:
-
Separation: Superior chromatographic resolution of isomers on standard 5% phenyl columns.
-
Drawback: Requires derivatization (time-consuming, prone to error).[1]
Protocol (Silylation):
Comparative Data Summary
| Feature | LC-MS/MS (QqQ) | HRMS (Orbitrap) | GC-MS (EI) |
| LOD (Limit of Detection) | 0.5 µM (Best) | 1.0 µM | 5.0 µM |
| Isomer Separation | Requires Specialized Column | Requires Specialized Column | Inherent (Excellent) |
| Sample Prep Time | Fast (20 min) | Fast (20 min) | Slow (90 min + drying) |
| Matrix Tolerance | Moderate | High | Low (Dirty liners) |
| Cost per Sample | Low | High | Medium |
Visualized Workflows
Diagram 1: Analytical Decision Matrix
Caption: Decision tree for selecting the optimal instrument based on study goals.
Diagram 2: The Self-Validating Protocol (LC-MS/MS)
Caption: Step-by-step workflow ensuring isomeric purity and accurate quantitation.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Material 2389a - Amino Acids in 0.1 mol/L Hydrochloric Acid. Retrieved from [Link]
-
Shimadzu Corporation. (2020).[1] A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine. Retrieved from [Link]
-
Waters Corporation. (n.d.).[1] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]
Precision in Proteomics: A Comparative Technical Guide to L-ISOLEUCINE (13C6; 15N)
Executive Summary: The Case for Heavy Isoleucine
In the high-stakes arena of quantitative proteomics and metabolic flux analysis (MFA), the choice of stable isotope label is rarely a trivial logistical decision—it is a determinant of data fidelity. While L-Lysine and L-Arginine are the workhorses of standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture), L-ISOLEUCINE (13C6; 15N) represents a specialized "Gold Standard" for resolving specific isobaric ambiguities and tracking complex branched-chain amino acid (BCAA) metabolism.
This guide moves beyond basic product descriptions to analyze why a researcher would select the +7 Da mass shift of 13C6; 15N Isoleucine over deuterated alternatives or single-isotope variants. The core argument rests on three pillars: Chromatographic Fidelity (elimination of deuterium effects), Isobaric Resolution (distinguishing Ile from Leu), and Dual-Flux Capability (simultaneous tracking of carbon skeleton and nitrogen pools).
Part 1: Comparative Technical Specifications
The following analysis contrasts L-ISOLEUCINE (13C6; 15N) with its primary market alternatives.
Table 1: Performance Matrix of Labeled Isoleucine Variants
| Feature | L-ISOLEUCINE (13C6; 15N) | L-ISOLEUCINE (D10) | L-LEUCINE (13C6; 15N) |
| Mass Shift | +7 Da (M+7) | +10 Da (M+10) | +7 Da (M+7) |
| Chromatographic Behavior | Co-elutes perfectly with light endogenous Ile. | Shifted Retention Time. Deuterium often causes earlier elution (1-2s). | Co-elutes with light Leu; distinct RT from Ile. |
| Quantification Accuracy | High. Identical ionization efficiency and elution profile. | Medium. Peak integration windows must be widened, increasing noise. | N/A (Different Amino Acid).[1][2][3] |
| Isobaric Resolution | Absolute. Labeled Ile is distinct from Unlabeled Leu in MS1. | High, but RT shift complicates identification. | Confusing. If used simultaneously without care, M+7 Leu and M+7 Ile overlap. |
| Metabolic Stability | Carbon: High.[4] Nitrogen: Labile (Transamination). | High, but D-H exchange can occur at acidic pH. | Similar to Ile; Nitrogen is labile. |
| Primary Application | Precision SILAC, Dual-Flux MFA, NMR. | Low-cost internal standards (if RT shift is acceptable). | SILAC (often used with Lys/Arg). |
Deep Dive: The "Chromatographic Isotope Effect"
The most critical technical advantage of 13C/15N labeling over Deuterium (D) labeling is the absence of the Chromatographic Isotope Effect .
-
The Problem with Deuterium: Carbon-Deuterium (C-D) bonds are shorter and less polarizable than Carbon-Hydrogen (C-H) bonds. In Reverse-Phase Liquid Chromatography (RP-LC), this slight change in lipophilicity causes deuterated peptides to elute earlier than their non-deuterated counterparts.
-
The Consequence: In MS1 quantification, the "Heavy" and "Light" peaks do not align perfectly in retention time. This forces the software to widen the integration window, capturing more background noise and reducing the accuracy of the Heavy/Light ratio.
-
The 13C/15N Solution: Replacing 12C with 13C or 14N with 15N adds mass (neutrons) without significantly altering the electron cloud or bond lengths. Therefore, L-ISOLEUCINE (13C6; 15N) is chemically identical to natural Isoleucine during chromatography, ensuring perfect peak alignment and maximum quantification precision.
Part 2: Core Application – Precision SILAC Workflow
While Lysine and Arginine are standard for tryptic peptides, Isoleucine is essential for:
-
Non-Tryptic Digests: When using Chymotrypsin or Glu-C.
-
Isobaric Disambiguation: Distinguishing Isoleucine from Leucine (both 113.1 Da) in de novo sequencing or variant analysis. By labeling only Isoleucine, any peptide showing a +7 Da shift must contain Isoleucine, resolving the ambiguity without complex MS3 fragmentation (e.g., w-ion analysis).
Diagram 1: The Isoleucine-Specific SILAC Workflow
Figure 1: Workflow for Isoleucine-based SILAC. Note the critical requirement for >95% incorporation before experimentation.
Protocol: Adaptation and Quantification
Objective: Achieve complete proteome labeling with L-ISOLEUCINE (13C6; 15N).
-
Media Formulation:
-
Use SILAC-grade DMEM or RPMI 1640 deficient in Isoleucine, Lysine, and Arginine.
-
Supplement with dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of light amino acids.
-
Add L-ISOLEUCINE (13C6; 15N) to a final concentration of 50 mg/L (or matching the specific media formulation).
-
Note: Even if only labeling Ile, you must add standard Lys/Arg (Light or Heavy depending on design) to support growth.
-
-
Adaptation Phase:
-
Culture cells for at least 5-6 cell doublings .
-
Validation: Lyse a small aliquot, digest, and run MS. Check a high-abundance peptide (e.g., Actin/Tubulin) containing Ile. The "Light" peak should be <1% of the "Heavy" peak.
-
-
Experimental Phase:
-
Perform drug treatment on the "Heavy" population (or vice versa).
-
Lyse cells in 8M Urea or SDS buffer.
-
Quantify protein concentration (BCA assay) and mix Heavy and Light lysates 1:1 .
-
-
MS Analysis:
-
Set the search engine (MaxQuant/Proteome Discoverer) variable modification: Ile (+7.01716 Da) .
-
Critical Step: Ensure the software allows for "Ile to Val" or "Ile to Leu" metabolic conversion checks if using cell lines known for scrambling (though rare for Ile -> Leu, Ile -> Val is impossible; the main risk is Ile -> Keto Acid -> Resynthesis, which usually loses the label).
-
Part 3: Metabolic Flux Analysis (MFA)
L-ISOLEUCINE (13C6; 15N) is a powerful probe for BCAA catabolism, particularly in insulin resistance and cancer metabolism studies.
The Dual-Flux Advantage
-
Nitrogen Tracking (15N): The 15N label is located on the
-amino group. It is the first to leave via Branched-Chain Aminotransferase (BCAT) , transferring to -Ketoglutarate to form Glutamate. -
Carbon Tracking (13C6): The carbon skeleton remains intact through the BCAT step, forming
-Keto- -methylvalerate (KMV) . It is then decarboxylated by BCKDH . -
Result: By measuring the ratio of M+7 (Intact), M+6 (Deaminated skeleton), and M+1 (Transaminated Glutamate), you can simultaneously measure protein synthesis rates vs. catabolic flux.
Diagram 2: BCAA Catabolic Pathway & Label Fate
Figure 2: Fate of the 13C and 15N labels. The divergence at BCAT allows researchers to distinguish anabolic incorporation into protein (retaining M+7) from catabolic breakdown (generating M+6 KMV and 15N-Glutamate).
References
-
Cambridge Isotope Laboratories. (2024). Stable Isotope-Labeled Amino Acid Product Specifications. Retrieved from
-
Thermo Fisher Scientific. (2024). SILAC Metabolic Labeling Systems and Reagents. Retrieved from
-
Zhang, Z., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
- Brosnan, J. T., & Brosnan, M. E. (2006). Branched-chain amino acids: enzyme and substrate regulation. The Journal of Nutrition. (Contextualizing BCAA Flux).
- Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
